beta-Boswellic acid
Description
Significance of Pentacyclic Triterpenoids in Biomedical Research
Pentacyclic triterpenoids, a class of natural compounds widely distributed in the plant kingdom, are of significant interest in biomedical research. nih.govnih.govrsc.org Their complex and diverse structures, often comprising a rigid skeleton of five fused rings, provide a unique scaffold for a wide array of biological activities. nih.govresearchgate.net These compounds have been investigated for numerous potential therapeutic applications, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. nih.govresearchgate.netresearchgate.net The inherent bioactivity of pentacyclic triterpenoids, coupled with their cytotoxicity to cancer cells and often lower toxicity to normal cells, makes them promising candidates for the development of new therapeutic agents. nih.gov
Overview of Beta-Boswellic Acid as a Key Research Compound from Boswellia Species
This compound is a major pentacyclic triterpenoid (B12794562) found in the gum resin of various Boswellia species, commonly known as frankincense. nih.gov This resin has been used for centuries in traditional medicine for its perceived therapeutic properties. aacrjournals.orgresearchgate.net Among the various boswellic acids, this compound is a principal active component and has garnered considerable attention from the scientific community. nih.govfrontiersin.org It is one of the most abundant boswellic acids in the resin and serves as a crucial subject of research for understanding the pharmacological effects of Boswellia extracts. ptfarm.plplos.org
Structure
2D Structure
Properties
IUPAC Name |
3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQZFQREPIKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859516 | |
| Record name | 3-Hydroxyurs-12-en-23-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthetic Pathways of Beta Boswellic Acid
Plant Sources and Isolation Methodologies for Research Purposes
The primary sources of beta-boswellic acid for scientific investigation are the gum resins of various Boswellia species. The methodologies for extracting and purifying this compound are crucial for obtaining research-grade material.
Boswellia serrata and Other Boswellia Species as Preclinical Research Materials
The gum resin of Boswellia serrata, commonly known as Indian frankincense, is a principal source of boswellic acids, including this compound. nih.gov Other species such as Boswellia carteri, Boswellia sacra, and Boswellia papyrifera also serve as important sources for these compounds. nih.govnih.gov The resin of Boswellia species is a complex mixture, containing essential oils, mucilage, and a resin acid fraction, with boswellic acids constituting a major part of the latter (around 25-35%). nih.gov
The concentration of this compound and other related compounds can vary significantly between and even within species, influenced by factors such as geographical location. plos.org For instance, studies have shown that the total content of β-boswellic acids is 9.68% in B. serrata and 7.04% in B. papyrifera. nih.gov In contrast, B. sacra has been found to contain higher amounts of both amyrins (precursors) and boswellic acids. plos.org The distribution of these compounds also differs within the plant itself; for example, the roots of B. sacra may lack boswellic acids, while the leaves contain trace amounts. nih.gov The stem, however, contains all six major boswellic acids due to the presence of resin-secretory canals. plos.org For preclinical research, standardized extracts of B. serrata are often used, with some preparations containing not less than 30% 3-acetyl-11-keto-β-boswellic acid (AKBA) along with other beta-boswellic acids. frontiersin.orgfrontiersin.org
Table 1: Distribution of Total β-Boswellic Acids in Different Boswellia Species
| Boswellia Species | Total β-Boswellic Acids Content (%) |
| Boswellia serrata | 9.68 nih.gov |
| Boswellia papyrifera | 7.04 nih.gov |
| Boswellia sacra | Significantly higher than B. serrata and B. papyrifera nih.gov |
Extraction and Purification Techniques for Research-Grade this compound
Obtaining pure this compound for research necessitates sophisticated extraction and purification protocols. A common initial step involves the extraction of the air-dried, powdered gum resin with a solvent like methanol (B129727). nih.gov This crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds.
Column chromatography using silica (B1680970) gel is a frequently employed method. nih.gov The process involves eluting the extract with a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate. nih.gov This allows for the separation of fractions based on their chemical properties. Further purification can be achieved through techniques like preparative high-performance liquid chromatography (HPLC). google.com HPLC, particularly recycling preparative HPLC, is effective in isolating highly pure compounds by removing closely related boswellic acids. google.com
Other methods include pH-zone-refining counter-current chromatography and conventional high-speed counter-current chromatography, which have been used to separate different boswellic acids from terpenoid extracts. researchgate.net The purity of the isolated this compound is typically confirmed using analytical techniques like thin-layer chromatography (TLC), HPLC, and spectral analysis (IR, MS, and NMR). researchgate.net For HPLC analysis, a C18 column is often used with a mobile phase consisting of acetonitrile (B52724) and water with a small amount of acid, such as acetic acid or phosphoric acid. researchgate.netsigmaaldrich.com
Biosynthesis of this compound and its Precursors
The biosynthesis of this compound is a complex process involving multiple enzymatic steps, starting from the cyclization of a linear precursor to form the characteristic pentacyclic triterpene skeleton.
Role of Triterpene Synthases in the Biosynthetic Pathway
The biosynthesis of all triterpenoids, including boswellic acids, begins with the cyclization of 2,3-oxidosqualene (B107256). oup.com This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which are a type of triterpene synthase. oup.com While specific enzymes from Boswellia species have not been fully isolated and characterized, the proposed biosynthetic pathway is inferred from the structures of isolated natural products and knowledge from other plant species. researchgate.net
The initial cyclization of 2,3-oxidosqualene can lead to different triterpene skeletons. The formation of the ursane (B1242777) skeleton, which is the backbone of this compound, is a key step. This process involves a series of cation-pi cyclizations and rearrangements of the squalene (B77637) molecule, guided by the specific triterpene synthase enzyme. nih.gov
Conversion of α-Amyrins and β-Amyrins into Boswellic Acids
The direct precursors to boswellic acids are amyrins. Specifically, α-amyrin, which has an ursane skeleton, is the precursor to β-boswellic acids. nih.gov Conversely, β-amyrin, possessing an oleanane (B1240867) skeleton, leads to the formation of α-boswellic acids. nih.gov
The conversion of α-amyrin to β-boswellic acid involves a series of oxidative modifications. plos.orgnih.gov Research suggests that the methyl group at the C-24 position of 3-epi-α-amyrin undergoes oxidation to form the carboxylic acid group characteristic of β-boswellic acid. plos.orgnih.gov This transformation is believed to be catalyzed by cytochrome P450 enzymes. nih.gov
Identification and Characterization of Biosynthetic Intermediates
Several intermediates in the biosynthetic pathway of this compound have been identified and characterized, providing crucial insights into the sequence of enzymatic reactions. Studies have isolated compounds such as β-boswellic aldehyde and 3β, 11β-dihydroxy BA from the resin of Boswellia sacra, suggesting they are precursors in the formation of other boswellic acids. plos.orgnih.gov
The proposed pathway from 3-epi-α-amyrin to β-boswellic acid involves the formation of an alcohol intermediate, which is then oxidized to an aldehyde (β-boswellic aldehyde). plos.orgnih.gov This aldehyde is subsequently oxidized to the corresponding carboxylic acid, yielding β-boswellic acid. plos.orgnih.gov Further modifications, such as hydroxylation at the C-11 position and acetylation at the C-3 position, lead to the formation of other derivatives like 11-keto-β-boswellic acid (KBA) and acetyl-β-boswellic acid (ABA). plos.org
Table 2: Key Intermediates in the Biosynthesis of β-Boswellic Acid
| Precursor/Intermediate | Transformation | Product |
| 2,3-Oxidosqualene | Cyclization (catalyzed by triterpene synthase) | α-Amyrin |
| 3-epi-α-Amyrin | Oxidation of C-24 methyl group | Alcohol intermediate |
| Alcohol intermediate | Oxidation | β-Boswellic aldehyde |
| β-Boswellic aldehyde | Oxidation (catalyzed by Cytochrome P450) | β-Boswellic acid |
Genetic and Molecular Regulation of Biosynthetic Enzymes in Boswellia Plants
The biosynthesis of β-boswellic acid, a complex pentacyclic triterpenoid (B12794562), is a multi-step process governed by a suite of enzymes encoded by specific genes. While the complete biosynthetic pathway and its regulation are still under active investigation, significant strides have been made in identifying key genes and understanding their molecular control in Boswellia species. plos.org Research in this area heavily relies on modern genomic and transcriptomic approaches to unravel the intricate network of genetic and molecular regulation.
Wounding of the Boswellia tree is a critical trigger for the synthesis and exudation of the oleo-gum resin rich in boswellic acids. nih.govresearchgate.net This response involves the activation of phytohormone signaling cascades and the upregulation of genes involved in the terpenoid biosynthesis pathway. nih.govresearchgate.net Transcriptome analysis of the stem and bark of Boswellia species has revealed that wounding induces the expression of numerous genes, including those encoding terpene synthases (TPSs) and cytochrome P450 enzymes, which are crucial for the production of boswellic acids. nih.govresearchgate.net
The initial precursors for all terpenoids, including β-boswellic acid, are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized via the mevalonic acid (MVA) and methylerythritol 4-phosphate (MEP) pathways. frontiersin.org The condensation of these five-carbon units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately the 30-carbon precursor, squalene. The cyclization of squalene is a key branching point in triterpenoid synthesis. In the case of β-boswellic acid, the precursor is α-amyrin, which is an ursane-type triterpene. frontiersin.orgfrontiersin.org Conversely, the precursor for α-boswellic acid is β-amyrin, an oleanane-type triterpene. frontiersin.orgfrontiersin.org
Subsequent modifications of the amyrin backbone are catalyzed by a series of enzymes, primarily from the cytochrome P450 (CYP) superfamily and various transferases. plos.orgfrontiersin.orgnih.gov For instance, the oxidation of the amyrin skeleton at specific carbon positions is a critical step. While the precise CYP enzymes responsible for these reactions in Boswellia are yet to be fully characterized, studies on other plant species provide valuable insights. For example, a cytochrome P450 enzyme from Ilex asprella has been shown to catalyze the C-24 carboxylation of β-amyrin to produce α-boswellic acid, suggesting a similar enzymatic mechanism may be present in Boswellia for the synthesis of its characteristic triterpenoids. frontiersin.org
A significant breakthrough in understanding the late-stage modifications in boswellic acid biosynthesis was the identification and characterization of a BAHD acetyltransferase, designated as BsAT1, from Boswellia serrata. nih.gov This enzyme is responsible for the C-3α-O-acetylation of boswellic acids, a key modification found in several bioactive boswellic acid derivatives. nih.gov Transcriptome profiling has shown that the expression of the BsAT1 gene is wound-responsive, correlating with the increased accumulation of acetylated boswellic acids in the bark upon injury. nih.gov
The regulation of these biosynthetic genes is orchestrated by a complex network of transcription factors. While specific transcription factors controlling β-boswellic acid synthesis in Boswellia have not been definitively identified, research in other plant species has implicated several families of transcription factors in the regulation of terpenoid biosynthesis. These include the WRKY, MYB, bHLH, and AP2/ERF families. nih.govchinbullbotany.com It is highly probable that orthologs of these transcription factors play a crucial role in orchestrating the expression of the genes involved in the β-boswellic acid biosynthetic pathway in Boswellia. Further research, including comparative transcriptome studies and functional genomics, is poised to elucidate the precise regulatory mechanisms governing the production of this medicinally important compound.
Key Genes and Enzymes in this compound Biosynthesis
| Gene/Enzyme Class | Proposed Function in β-Boswellic Acid Biosynthesis | Supporting Evidence |
| α-Amyrin Synthase (AS) | Cyclization of 2,3-oxidosqualene to form the α-amyrin skeleton, the precursor of β-boswellic acid. plos.orgfrontiersin.org | RT-PCR analysis has detected transcripts of amyrin synthase in Boswellia sacra. plos.org |
| Cytochrome P450 (CYP) | Oxidation of the α-amyrin backbone at various positions to introduce hydroxyl and carboxyl groups. plos.orgfrontiersin.org | Homologous enzymes in other species catalyze similar reactions. Wounding induces CYP gene expression in Boswellia. nih.govfrontiersin.org |
| BAHD Acetyltransferase (BsAT1) | Catalyzes the C-3α-O-acetylation of boswellic acids. nih.gov | Functional characterization of the enzyme from B. serrata has confirmed its activity. The gene is wound-inducible. nih.gov |
Potential Transcription Factor Families Regulating Terpenoid Biosynthesis
| Transcription Factor Family | General Role in Terpenoid Biosynthesis | Potential Role in Boswellia |
| WRKY | Regulation of various terpenoid pathways in numerous plant species. nih.gov | Likely involved in regulating the expression of boswellic acid biosynthetic genes in response to wounding and other stimuli. |
| MYB | Can act as both activators and repressors of terpenoid synthesis. nih.gov | May fine-tune the production of different boswellic acids by regulating specific enzymatic steps. |
| bHLH (basic Helix-Loop-Helix) | Regulation of monoterpene, sesquiterpene, and triterpene biosynthesis. nih.gov | Potentially involved in the developmental and tissue-specific regulation of β-boswellic acid synthesis. |
| AP2/ERF (APETALA2/Ethylene Responsive Factor) | Often involved in phytohormone-mediated regulation of terpenoid metabolism. nih.gov | Could mediate the wound-induced and ethylene-responsive upregulation of boswellic acid biosynthesis. |
Molecular and Cellular Mechanisms of Action of Beta Boswellic Acid and Its Analogues
Enzyme Modulation and Inhibition
Beta-boswellic acid and its derivatives directly interact with and modulate the activity of several key enzymes involved in inflammation and cell regulation.
Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition
This compound has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. tandfonline.comnih.govresearchgate.net This inhibition provides a distinct anti-inflammatory mechanism from that of non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target cyclooxygenase (COX) enzymes. nih.govfrontiersin.org
In cell-free assays, β-BA and its analogues, such as AKBA and KBA, suppress the conversion of PGH2 to PGE2. nih.gov Specifically, β-BA demonstrates an IC₅₀ value of 5 µM in a cell-free assay using microsomes from IL-1β-treated A549 cells. nih.gov In human whole blood, β-BA has been shown to reduce lipopolysaccharide-induced PGE2 production without significantly affecting the formation of other COX-derived products like 6-keto PGF1α and thromboxane (B8750289) B2. nih.gov This selective action on mPGES-1 suggests that β-boswellic acid can specifically target inflammatory PGE2 synthesis. nih.govacs.org
Table 2: Inhibition of mPGES-1 by Boswellic Acids in a Cell-Free Assay
| Compound | IC₅₀ Value | Source |
|---|---|---|
| β-Boswellic acid (β-BA) | 5 µM | nih.gov |
| Acetyl-11-keto-β-boswellic acid (AKBA) | 3 µM | nih.gov |
| 11-keto-β-boswellic acid (KBA) | 10 µM | nih.gov |
Topoisomerase I and II Inhibition
This compound and its acetylated form have been reported to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair. google.comnih.gov This inhibitory action is considered a potential mechanism for the observed anti-cancer effects of boswellic acids. google.comd-nb.info The inhibition of these enzymes can interfere with DNA, RNA, and protein synthesis in cancer cells, leading to a halt in proliferation and the induction of apoptosis. thieme-connect.commdpi.com
Specifically, studies have shown that a mixture of acetyl-α-boswellic acid and acetyl-β-boswellic acid inhibits topoisomerase II activity. caymanchem.com In human leukemia HL-60 cells, β-boswellic acid inhibited the synthesis of DNA, RNA, and protein with IC₅₀ values of 3.7 µM, 7.1 µM, and 6.3 µM, respectively. caymanchem.com AKBA, another analogue, has also been found to bind and inhibit topoisomerases I and IIα. thieme-connect.com
Table 3: IC₅₀ Values of β-Boswellic Acid on Macromolecule Synthesis in HL-60 Cells
| Macromolecule | IC₅₀ Value | Source |
|---|---|---|
| DNA Synthesis | 3.7 µM | caymanchem.com |
| RNA Synthesis | 7.1 µM | caymanchem.com |
| Protein Synthesis | 6.3 µM | caymanchem.com |
Cathepsin G Inhibition
This compound is a potent and competitive inhibitor of cathepsin G, a serine protease found in neutrophils that plays a role in inflammation. aai.orgfrontiersin.orgnih.gov The interaction is reversible, and molecular docking studies suggest that boswellic acids bind tightly to the active center of the enzyme. aai.orgnih.gov
Among various boswellic acids, β-BA demonstrates significant inhibitory activity against cathepsin G, with a reported IC₅₀ value of 0.8 µM. thieme-connect.com In another study, the IC₅₀ for β-BA was found to be even lower at approximately 600 nM. aai.orgnih.gov The ranking of potency for cathepsin G inhibition among boswellic acids has been reported as β-BA > AKBA > Aβ-BA > KBA. mdpi.com This inhibition of cathepsin G by β-boswellic acid may contribute to its anti-inflammatory properties by modulating neutrophil-mediated processes. aai.orgnih.gov
Table 4: IC₅₀ Values of Boswellic Acids for Cathepsin G Inhibition
| Compound | IC₅₀ Value | Source |
|---|---|---|
| β-Boswellic acid (β-BA) | 0.8 µM | thieme-connect.com |
| β-Boswellic acid (β-BA) | ~600 nM | aai.orgnih.gov |
| Acetyl-11-keto-β-boswellic acid (AKBA) | 0.6 µM | thieme-connect.comaai.org |
| Acetyl-β-boswellic acid (Aβ-BA) | 1.2 µM | aai.org |
| 11-keto-β-boswellic acid (KBA) | 3.7 µM | aai.org |
Signaling Pathway Modulation
This compound and its analogues exert their effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation. Research has shown that boswellic acids can interfere with key signaling cascades, including the NF-κB and MAPK pathways. thieme-connect.comnih.govnih.gov For example, β-boswellic acid has been demonstrated to inhibit the NF-κB pathway in different cell types, which is a central regulator of inflammatory responses and cell survival. nih.gov This inhibition can lead to the downregulation of numerous pro-inflammatory and pro-survival genes. thieme-connect.com Additionally, boswellic acids have been reported to modulate MAPK signaling, which is involved in cellular processes such as proliferation and apoptosis. nih.gov The specific effects on these pathways can be cell-type dependent and vary among the different boswellic acid derivatives. nih.gov
Nuclear Factor-Kappa B (NF-κB) Pathway Regulation
This compound and its derivatives are potent regulators of the Nuclear Factor-Kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. Their primary mechanism involves the direct inhibition of the IκB kinase (IKK) complex. ahajournals.orgfrontiersin.org This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. mdpi.comtandfonline.com As a result, the NF-κB dimer, typically composed of p50 and p65 subunits, remains sequestered in the cytoplasm and is unable to translocate to the nucleus. ahajournals.orgmdpi.com
The blockage of NF-κB nuclear translocation leads to a significant downregulation of numerous NF-κB-dependent genes. ahajournals.org These include genes encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). tandfonline.comnih.gov For instance, in human monocytes, boswellic acids have been shown to directly inhibit IKKβ, leading to the suppression of the NF-κB signaling pathway. tandfonline.com Similarly, AKBA has been observed to reduce NF-κB activity in atherosclerotic plaques and inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in both human and murine macrophages by decreasing IκBα phosphorylation. ahajournals.org
Furthermore, studies on colorectal cancer cells have demonstrated that AKBA treatment leads to a decrease in the protein expression of NF-κB, phosphorylated NF-κB, and IKK, while increasing the expression of IκB. techscience.com This comprehensive inhibition of the NF-κB pathway underscores the significant anti-inflammatory and potential anti-cancer properties of this compound and its analogues.
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Interference (e.g., ERK1/2, JNK)
This compound and its analogues interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com The MAPK family includes several key kinases, such as extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.
Studies have shown that boswellic acids can differentially regulate MAPK signaling. mdpi.com For example, AKBA has been found to inhibit the phosphorylation of p38 MAPK in osteoarthritis chondrocytes and synoviocytes following stimulation of Toll-like Receptor 4 (TLR4) and Interleukin-1 Receptor (IL1R). nih.govmdpi.com In the context of colitis, AKBA has demonstrated a protective effect by modulating the JNK-p38/MAPK signaling pathways. techscience.comnih.gov
In human polymorphonuclear leukocytes (PMNL), boswellic acids, particularly the 11-keto derivatives, have been shown to be potent activators of p42 (ERK2) and p38 MAPK. Conversely, in certain cancer cell lines, AKBA has been reported to inhibit the phosphorylation of ERK1 and ERK2. This suggests that the effect of boswellic acids on MAPK signaling can be cell-type and context-dependent. The interference with these critical signaling cascades contributes to the anti-inflammatory and anti-cancer activities of these compounds.
Signal Transducer and Activator of Transcription 3 (STAT3) Targeting
This compound analogues, particularly AKBA, have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. aacrjournals.orgnih.gov STAT3 is a transcription factor that plays a pivotal role in tumor cell survival, proliferation, and angiogenesis. aacrjournals.org
AKBA has been shown to inhibit both constitutive and interleukin-6 (IL-6)-induced STAT3 activation in human multiple myeloma (MM) cells. aacrjournals.orgnih.gov This inhibition is achieved through the suppression of the phosphorylation of upstream kinases, Janus kinase 2 (JAK2) and Src, which are essential for STAT3 activation. nih.govnih.gov
A key mechanism underlying AKBA's effect on STAT3 is the induction of Src homology region 2 domain-containing phosphatase 1 (SHP-1), a protein tyrosine phosphatase that dephosphorylates STAT3. aacrjournals.orgnih.gov The involvement of a phosphatase is supported by the observation that pervanadate, a general protein tyrosine phosphatase inhibitor, can reverse the inhibitory effect of AKBA on STAT3 phosphorylation. nih.govnih.gov Furthermore, the targeted deletion of the SHP-1 gene has been shown to abolish the ability of AKBA to inhibit STAT3 activation. aacrjournals.orgnih.gov
The inhibition of STAT3 activation by AKBA leads to the downregulation of various STAT3-regulated gene products involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF). aacrjournals.orgnih.gov This ultimately contributes to the inhibition of proliferation and induction of apoptosis in cancer cells.
Phosphatase and Tensin Homolog (PTEN)/Akt Signaling Axis Modulation
This compound and its derivatives modulate the Phosphatase and Tensin Homolog (PTEN)/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation. The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is often overactive in cancer cells, promoting cell survival and inhibiting apoptosis.
Studies have shown that AKBA can inhibit the PI3K/Akt signaling pathway. iiarjournals.orgdovepress.com In colon cancer cells, AKBA was found to decrease the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in a concentration-dependent manner, while the total levels of PI3K and Akt remained largely unchanged. jbuon.com This indicates a direct inhibition of the activation of this pathway.
Interestingly, some research suggests a more complex interaction. In certain contexts, AKBA has been observed to induce the phosphorylation of Akt, indicating an activation of the PI3K/Akt pathway. iiarjournals.org However, the simultaneous inhibition of this pathway with agents like LY294002 or wortmannin (B1684655) significantly enhances the apoptotic effects of AKBA, suggesting that the activation of the PI3K/Akt pathway by AKBA might be a pro-survival response that can be overcome to enhance its therapeutic potential. iiarjournals.org
The propionyloxy and butyryloxy derivatives of β-BA have also demonstrated cytotoxic activity against cancer cell lines through the potential suppression of the PI3K pathway. thieme-connect.com This modulation of the PTEN/Akt axis is a key component of the anti-cancer mechanism of boswellic acids.
AMP-activated Protein Kinase (AMPK)/mTOR Pathway Activation and Glycolysis Inhibition
This compound has been shown to impact cellular metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway and the subsequent inhibition of glycolysis. nih.govnih.gov AMPK acts as a cellular energy sensor, and its activation under conditions of metabolic stress leads to the inhibition of anabolic processes and the activation of catabolic pathways to restore energy balance.
In the context of breast precancerous lesions, β-BA has been demonstrated to suppress glycolysis and reduce ATP production. nih.govnih.govfrontiersin.org This metabolic stress, characterized by an increased AMP/ATP ratio, triggers the activation of the AMPK pathway. frontiersin.org Activated AMPK then phosphorylates and inhibits downstream targets, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov
The inhibition of the mTOR pathway, a central controller of cell growth and proliferation, leads to a reduction in the phosphorylation of its downstream effector, p70S6 kinase (p70S6k). nih.gov This cascade of events ultimately limits cell proliferation and promotes apoptosis. nih.govfrontiersin.org
Further investigation has suggested that the glucose transporter 1 (GLUT1) may be a direct target of β-BA. nih.govnih.gov By binding to and impairing the function of GLUT1, β-BA restricts the cellular uptake of glucose, thereby providing less substrate for glycolysis and initiating the metabolic stress that activates the AMPK/mTOR pathway. nih.govfrontiersin.org
Modulation of Intracellular Calcium Mobilization
This compound and its analogues have been shown to modulate intracellular calcium ([Ca2+]) mobilization, a fundamental process in cellular signaling that influences a wide range of cellular functions, including inflammation and apoptosis. mdpi.comoup.com
The effects of boswellic acids on calcium signaling appear to be structure-dependent. nih.gov β-boswellic acid, which lacks the 11-keto moiety, has been found to induce a pronounced mobilization of Ca2+ from internal stores in human platelets. nih.gov This elevation in intracellular calcium can, in turn, trigger various downstream signaling events.
In contrast, the 11-keto derivatives, such as 11-keto-β-boswellic acid (KBA) and acetyl-11-keto-β-boswellic acid (AKBA), have been shown to decrease the basal intracellular Ca2+ concentration and inhibit agonist-induced Ca2+ mobilization in human monocytic cells. oup.com AKBA potently suppresses the elevation of Ca2+ in platelets when activated by collagen or the thromboxane A2 receptor agonist U-46619. nih.gov
The activation of MAPK by boswellic acids has been linked to calcium mobilization. oup.comoup.com The mobilization of intracellular calcium induced by boswellic acids in polymorphonuclear leukocytes (PMNLs) has been shown to be attenuated by pertussis toxin, suggesting the involvement of a G-protein coupled receptor (GPCR) and Gi/0 protein subunits in this signaling process. oup.comnih.gov
Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL1R) Pathway Interference
This compound has been identified as an inhibitor of the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL1R) signaling pathways, both of which are key components of the innate immune system and play significant roles in inflammatory diseases like osteoarthritis. nih.govnih.gov
Computational and in vitro studies have shown that β-BA can directly bind to the TLR4 complex. nih.govnih.govresearchgate.net This binding inhibits the signaling cascades downstream of both TLR4 and IL1R in various joint cells, including chondrocytes, osteoblasts, and synoviocytes. nih.govnih.govresearchgate.net The downstream signaling of both TLR4 and IL1R converges on the myeloid differentiation primary response 88 (MyD88) adaptor protein, which is crucial for the activation of NF-κB. nih.gov
By inhibiting TLR4 and IL1R signaling, β-BA effectively downregulates the activation of the NF-κB and MAPK p38 pathways. nih.govnih.gov This leads to a reduction in the production of pro-inflammatory and catabolic factors such as IL-6, TNF-α, and matrix metalloproteinases. nih.gov Furthermore, the inhibition of these pathways by β-BA also leads to a decrease in the synthesis of reactive oxygen species (ROS). nih.govnih.gov
In the context of Th17 cell differentiation, which is implicated in autoimmune diseases, AKBA has been shown to interfere with IL-1β signaling by preventing the phosphorylation of IL-1 receptor-associated kinase 1 (IRAK1). nih.gov This blockade of IRAK1 signaling subsequently reduces the phosphorylation of STAT3, a key transcription factor for Th17 cell differentiation. nih.gov This interference with the TLR and IL1R pathways highlights another important anti-inflammatory mechanism of boswellic acids.
Regulation of Gene Expression and Protein Synthesis
This compound (β-BA) and its analogues exert significant influence over the intricate machinery of gene expression and protein synthesis, particularly in the context of inflammation and cancer. These compounds can modulate the expression of a wide array of genes and proteins that are critical for cell signaling, survival, and proliferation.
Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)
A hallmark of the anti-inflammatory activity of boswellic acids is their ability to suppress the expression of pro-inflammatory cytokines. These signaling molecules are key mediators of the inflammatory response, and their dysregulation is implicated in a variety of chronic inflammatory diseases.
Research has demonstrated that acetyl-11-keto-β-boswellic acid (AKBA) can reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). tandfonline.comtandfonline.comtechscience.com This suppression is often linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammatory gene expression. tandfonline.comnih.gov In preclinical models of rheumatoid arthritis, AKBA has been shown to inhibit the production of these pro-inflammatory cytokines, which are pivotal in driving the joint inflammation and tissue degradation characteristic of the disease. tandfonline.comfrontiersin.org Similarly, in studies on inflammatory bowel disease, boswellic acids have been found to decrease the levels of these same cytokines. frontiersin.org In human keratinocytes stimulated with TNF-α and IFN-γ, α-boswellic acid was found to reduce the expression levels of IL-1β and IL-6. nih.govmdpi.com Furthermore, a study on frankincense-based remedies showed a correlation between the boswellic acid content and the inhibition of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. mdpi.com However, another study using primary human monocytes did not find significant inhibition of IL-6 or TNF-α release by frankincense-based remedies. mdpi.com
The table below summarizes the effects of different boswellic acids on the expression of key pro-inflammatory cytokines.
| Boswellic Acid Analogue | Cytokine | Effect | Preclinical Model/Cell Line |
| Acetyl-11-keto-β-boswellic acid (AKBA) | TNF-α, IL-1β, IL-6 | ↓ | Macrophages, Collagen-Induced Arthritis model |
| α-Boswellic acid | IL-1β, IL-6, IL-8 | ↓ | TNF-α/IFN-γ-stimulated HaCaT cells |
| Boswellia serrata extract (BSE) | TNF-α, IL-6, IL-1β | ↓ | LPS-stimulated human PBMC, RAW 264.7 macrophages |
Impact on Anti-apoptotic and Pro-apoptotic Protein Expression (e.g., Bax, Caspases, PARP)
This compound and its derivatives have been shown to modulate the expression of proteins that are central to the regulation of apoptosis, or programmed cell death. This is a critical mechanism for their anticancer effects.
A key aspect of this modulation is the alteration of the ratio between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, treatment with boswellic acid has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in various cancer cell lines, including colon cancer and leukemia. nih.govjbuon.comnih.gov This shift in the Bax/Bcl-2 ratio is a crucial event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade. nih.govmdpi.com
Caspases are a family of proteases that execute the apoptotic program. Boswellic acids have been shown to activate key caspases, including caspase-3, caspase-8, and caspase-9. nih.govnih.govajol.infonih.govoup.com The activation of caspase-8 suggests the involvement of the extrinsic or death receptor-mediated apoptotic pathway, while the activation of caspase-9 points to the intrinsic or mitochondrial pathway. nih.govnih.govoup.com Once activated, these initiator caspases converge on the executioner caspase, caspase-3, which then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. nih.govnih.govmdpi.comnih.gov Studies have consistently shown that treatment with boswellic acids, particularly AKBA, leads to the cleavage of PARP in various cancer cell lines. nih.govnih.govnih.gov
The table below provides a summary of the effects of this compound and its analogues on key apoptotic proteins.
| Compound | Protein Target | Effect | Cell Line/Model |
| Boswellic acid | Bax | ↑ | HCT-116 colon cancer cells |
| Boswellic acid | Bcl-2 | ↓ | HCT-116 colon cancer cells |
| Acetyl-11-keto-β-boswellic acid (AKBA) | Bax/Bcl-2 ratio | ↑ | SGC-7901 and MKN-45 gastric cancer cells |
| Acetyl-keto-beta-boswellic acid (AKBA) | Caspase-3, Caspase-8, PARP | Activation/Cleavage | LNCaP and PC-3 prostate cancer cells |
| Boswellic acid acetate | Caspase-8 | Activation | Myeloid leukemia cells |
| Boswellic acid | Caspase-3, Caspase-8, Caspase-9, PARP | Activation/Cleavage | HT-29 colon cancer cells |
Regulation of Glucose Transporter 1 (GLUT1) Expression
Recent research has uncovered a novel mechanism of action for this compound involving the regulation of glucose metabolism, specifically through its impact on Glucose Transporter 1 (GLUT1). nih.govresearchgate.net GLUT1 is a key protein responsible for facilitating the transport of glucose across cell membranes. e-dmj.org Many cancer cells exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect, and often overexpress GLUT1. nih.gov
Studies have shown that β-BA can suppress glycolysis in breast precancerous cells. nih.gov Molecular docking analyses have suggested that β-BA may directly interact with and inhibit GLUT1. nih.govresearchgate.net This inhibition of GLUT1 leads to reduced glucose uptake by the cells, thereby limiting the fuel available for glycolysis and subsequent ATP production. nih.gov The reduced energy state within the cell can then activate the AMPK pathway, which in turn inhibits the mTOR pathway, a key regulator of cell growth and proliferation. nih.gov
Importantly, the forced expression of GLUT1 in these cells was able to rescue the suppression of glycolysis and cell survival that was induced by β-BA treatment. nih.govresearchgate.net This finding strongly supports the notion that GLUT1 is a critical target of β-BA in mediating its anti-proliferative effects. By targeting GLUT1, β-BA can effectively starve cancer cells of the glucose they need for survival and growth.
Effects on Cellular Processes in Preclinical Models
In preclinical settings, this compound and its analogues have demonstrated significant effects on fundamental cellular processes, particularly those that are dysregulated in cancer. These effects are largely a consequence of the molecular and cellular mechanisms described previously.
Apoptosis Induction in Cancer Cell Lines
One of the most extensively studied effects of this compound is its ability to induce apoptosis in a wide variety of cancer cell lines. frontiersin.orgarchivesofmedicalscience.com This pro-apoptotic activity is a cornerstone of its potential as an anticancer agent.
The induction of apoptosis by boswellic acids has been observed in various cancer types, including but not limited to:
Colon cancer: Boswellic acids, particularly AKBA, have been shown to induce apoptosis in colon cancer cell lines such as HT-29 and HCT-116. jbuon.comoup.com
Leukemia: In human leukemia HL-60 cells, boswellic acids have been shown to inhibit DNA, RNA, and protein synthesis and induce apoptosis. medchemexpress.com
Prostate cancer: AKBA has been demonstrated to induce apoptosis in both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells. nih.gov
Breast cancer: AKBA has been shown to induce apoptosis in breast cancer cell lines. archivesofmedicalscience.com
Gastric cancer: AKBA has been shown to induce apoptosis in gastric carcinoma cells. nih.gov
Ovarian cancer: AKBA has been shown to be cytotoxic to ovarian cancer cells and induce apoptosis. aacrjournals.org
The mechanisms underlying this apoptosis induction are multifaceted and involve both the intrinsic and extrinsic pathways as detailed in section 3.3.2. This includes the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP. nih.govjbuon.comnih.govnih.govoup.com
The table below presents a selection of studies demonstrating the apoptotic effects of this compound and its derivatives in various cancer cell lines.
| Compound | Cancer Cell Line | Key Findings |
| Boswellic acid | HCT-116 (Colon) | Induces apoptosis and alters Bax/Bcl-2 ratio. jbuon.com |
| Acetyl-keto-beta-boswellic acid (AKBA) | LNCaP, PC-3 (Prostate) | Induces apoptosis via activation of caspase-3, caspase-8, and PARP cleavage. nih.gov |
| Boswellic acid acetate | NB4, HL-60 (Leukemia) | Induces apoptosis through a caspase-8 mediated pathway. aacrjournals.org |
| Acetyl-11-keto-β-boswellic acid (AKBA) | A549, H460, H1299 (Non-small cell lung) | Induces cellular apoptosis. dovepress.com |
| Acetyl-11-keto-β-boswellic acid (AKBA) | SGC-7901, MKN-45 (Gastric) | Induces apoptosis and increases the Bax/Bcl-2 ratio. nih.gov |
| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | UWB1.289, A2780 (Ovarian) | Induces apoptosis and cell death. aacrjournals.org |
Cell Cycle Arrest in Cancer Cells
The specific phase of the cell cycle at which arrest occurs can vary depending on the boswellic acid analogue and the cancer cell type. For example:
G1 Phase Arrest: Acetyl-keto-β-boswellic acid (AKBA) has been shown to arrest non-small cell lung cancer cells (A549) at the G0/G1 phase of the cell cycle. dovepress.com
G2/M Phase Arrest: In human colon cancer cells (HCT-116), boswellic acid has been found to induce cell cycle arrest at the G2/M phase. jbuon.com Similarly, in ovarian cancer cell lines, AKBA treatment led to cell cycle arrest at the G2/M phase. aacrjournals.org
The mechanisms underlying this cell cycle arrest often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, in colon cancer cells, boswellic acid-induced cell cycle arrest is associated with changes in the expression of proteins that regulate the G2/M transition. jbuon.com In non-small cell lung cancer cells, AKBA-induced G0/G1 arrest is accompanied by alterations in the levels of proteins that control this checkpoint. dovepress.com
The table below summarizes the effects of boswellic acids on the cell cycle in different cancer cell lines.
| Compound | Cancer Cell Line | Phase of Cell Cycle Arrest |
| Acetyl-11-keto-β-boswellic acid (AKBA) | A549 (Non-small cell lung) | G0/G1 |
| Boswellic acid | HCT-116 (Colon) | G2/M |
| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | UWB1.289, A2780, A2780cis (Ovarian) | G2/M |
| Boswellic acid fractions | HepG-2 (Hepatocellular carcinoma) | G2/M |
Inhibition of Cell Proliferation and Colony Formation
This compound (β-BA) and its analogue, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), have demonstrated significant inhibitory effects on the proliferation and colony formation of various cancer cell lines. These compounds have been shown to induce these effects in a manner that is dependent on both dose and time. techscience.com
In studies involving colorectal cancer (CRC) cells (HCT116 and SW620), AKBA was found to significantly reduce cell growth. techscience.com The half-maximal inhibitory concentration (IC50) values for AKBA in HCT116 cells were 41.86 µM, 20.2 µM, and 15.02 µM at 24, 48, and 72 hours, respectively. For SW620 cells, the IC50 values were 74.2 µM, 57.3 µM, and 39.8 µM at the same time points. techscience.com Furthermore, AKBA treatment led to a dose-dependent decrease in the proliferation of these cells and significantly hampered their ability to form colonies. techscience.com
Similar anti-proliferative activities have been observed in other cancer types. In glioblastoma cell lines U251 and U87-MG, AKBA inhibited cell proliferation, DNA synthesis, and colony formation. nih.govgsconlinepress.com Research on breast precancerous (MCF-10AT) and cancerous (MDA-MB-231) cells revealed that β-BA could suppress proliferation and induce apoptosis. frontiersin.org Specifically, β-BA at concentrations of 5, 10, and 20 μM over two weeks resulted in fewer and smaller colonies compared to untreated cells, indicating a dose-dependent inhibition of growth. frontiersin.org In non-small cell lung cancer (NSCLC) cells, AKBA also reduced cell viability and suppressed clone formation. dovepress.com
The underlying mechanisms for these effects are multifaceted. In glioblastoma cells, AKBA has been shown to arrest the cell cycle at the G2/M phase. nih.gov In NSCLC cells, AKBA was found to arrest the cell cycle at the G0/G1 phase. dovepress.com
Table 1: Inhibitory Effects of AKBA on Cell Proliferation and Colony Formation
| Cell Line | Cancer Type | Effect | Key Findings |
|---|---|---|---|
| HCT116 & SW620 | Colorectal Cancer | Inhibition of proliferation and colony formation | Dose- and time-dependent reduction in cell viability. techscience.com |
| U251 & U87-MG | Glioblastoma | Inhibition of proliferation, DNA synthesis, and colony formation | Significantly blocked metastatic biological functions. nih.govgsconlinepress.com |
| MCF-10AT & MDA-MB-231 | Breast Cancer | Inhibition of proliferation and colony formation | Dose-dependent reduction in colony size and number. frontiersin.org |
| A549, H460, H1299 | Non-Small Cell Lung Cancer | Inhibition of proliferation and colony formation | Reduced cell viability and suppressed clone formation. dovepress.com |
Suppression of Cell Migration and Invasion
This compound and its derivatives have been shown to effectively suppress the migration and invasion of various cancer cells, key processes in tumor metastasis.
In breast cancer cells, 3-acetyl-11-keto-β-boswellic acid (AKBA) has been demonstrated to significantly inhibit cell motility. archivesofmedicalscience.com Mechanistically, AKBA suppresses migration and invasion by reducing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. archivesofmedicalscience.comarchivesofmedicalscience.com This effect is associated with the downregulation of the EGFR/PI3K/Akt signaling pathway. archivesofmedicalscience.com Treatment with AKBA led to decreased phosphorylation of EGFR, PI3K, and Akt, resulting in lower expression of MMP-2 and MMP-9, and a concurrent increase in the expression of their natural inhibitor, TIMP1, as well as the cell adhesion molecule E-cadherin. archivesofmedicalscience.com
Similarly, in glioblastoma cell lines (U251 and U87-MG), AKBA has been found to significantly inhibit both migration and invasion. nih.govgsconlinepress.com Studies on colorectal cancer cells also revealed that AKBA treatment drastically inhibited migration and invasion at concentrations lower than those required to inhibit cell growth. medicinacomplementar.com.br Furthermore, AKBA has been shown to suppress tumor necrosis factor (TNF)-induced invasion. nih.gov
The mechanism of invasion suppression by AKBA often involves the NF-κB signaling pathway. nih.gov AKBA was found to inhibit TNF-induced NF-κB activation, which in turn down-regulates the expression of genes involved in invasion. nih.gov
Table 2: Effects of AKBA on Cell Migration and Invasion
| Cell Line | Cancer Type | Effect | Molecular Mechanism |
|---|---|---|---|
| Breast Cancer Cells | Breast Cancer | Suppression of migration and invasion | Downregulation of MMP-2/9 activity via inhibition of EGFR/PI3K/Akt pathway. archivesofmedicalscience.comarchivesofmedicalscience.com |
| U251 & U87-MG | Glioblastoma | Inhibition of migration and invasion | Significant blockage of metastatic biological functions. nih.govgsconlinepress.com |
| Colorectal Cancer Cells | Colorectal Cancer | Inhibition of migration and invasion | Drastic inhibition at low concentrations. medicinacomplementar.com.br |
| Various Tumor Cells | Various Cancers | Suppression of TNF-induced invasion | Inhibition of NF-κB activation. nih.gov |
Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
This compound (β-BA) and its derivatives have been shown to modulate oxidative stress and the generation of reactive oxygen species (ROS). These compounds can decrease the production of ROS and reduce lipid peroxidation. mdpi.combrieflands.com
In a model of Huntington's disease, β-BA was found to ameliorate oxidative stress by affecting levels of acetylcholinesterase (AChE), malondialdehyde (MDA), reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT). mdpi.com Similarly, in a model of demyelination, acetyl-11-keto-β-boswellic acid (AKBA) improved brain oxidative stress markers by reducing MDA levels and increasing total antioxidant capacity. brieflands.com Boswellia serrata extract has also been shown to reduce lipid peroxidation and increase glutathione capacity and superoxide dismutase activity in the cerebral cortex. brieflands.com
The neuroprotective properties of these compounds are associated with a decrease in DNA oxidative damage and free radical concentrations. brieflands.com In spinal cord injury models, AKBA enhanced the activities of antioxidant enzymes such as CAT, GSH-Px, and SOD, thereby reducing oxidative damage. nih.gov This effect is mediated through the activation of the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress. nih.gov Activation of the Nrf2 pathway by boswellic acids has been observed to confer protection against various diseases rooted in oxidative stress. mdpi.com
In the context of diabetic wounds, β-BA has been shown to alleviate high glucose-induced ROS accumulation and mitigate cellular oxidative stress levels in fibroblasts. frontiersin.org This helps to protect the cells from oxidative damage. frontiersin.org
Inhibition of Ferroptosis
This compound (β-BA) has been identified as an inhibitor of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation. frontiersin.orgnih.gov This protective effect has been observed in cellular models of diabetic wounds, where high glucose (HG) levels can induce ferroptosis in fibroblasts. nih.govnih.gov
In these models, β-BA treatment was shown to reverse the effects of HG-induced ferroptosis. nih.gov Specifically, β-BA improved the viability of human skin fibroblasts (HSFs) in a concentration-dependent manner. frontiersin.orgnih.gov It achieved this by reducing intracellular ferrous iron (Fe2+) levels and lipid peroxide accumulation, thereby preventing oxidative damage. frontiersin.orgnih.gov Furthermore, β-BA administration led to a reversal in the altered ratio of glutathione (GSH) to malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov
At the molecular level, β-BA modulates the expression of key genes involved in ferroptosis. nih.gov It was observed to reverse the changes in the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4) and glutathione peroxidase 4 (GPX4) that are induced by high glucose. nih.govresearchgate.net The protective effect of β-BA against ferroptosis is also linked to the STAT3 signaling pathway. nih.govresearcher.life Molecular docking studies have validated a potential binding interaction between β-BA and STAT3, and the introduction of a STAT3 inhibitor was found to diminish the beneficial effects of β-BA against HG-induced cellular dysfunction and ferroptosis. nih.govresearchgate.net
It is interesting to note that while β-BA itself inhibits ferroptosis, some of its amide derivatives have been reported to induce ferroptosis in glioma models. nih.gov
Effects on Lipid Metabolism in Cellular Models
This compound and its analogue, acetyl-11-keto-β-boswellic acid (AKBA), have been shown to exert significant effects on lipid metabolism in various cellular and preclinical models. These compounds have demonstrated potential in ameliorating conditions associated with dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.net
In a preclinical model of NAFLD induced by a high-fructose diet, AKBA was found to improve serum parameters related to lipid metabolism and suppress genes involved in hepatic steatosis. nih.gov Specifically, AKBA helped in preserving lipid metabolism and improving hepatic steatosis. nih.govresearchgate.net One of the key mechanisms identified is the prevention of the reduction of the active form of AMP-activated protein kinase (AMPK-α1), a crucial cellular energy sensor that plays a role in suppressing the progression of NAFLD. nih.govresearchgate.net
Furthermore, research using MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) in an orthotopic glioma xenograft model revealed that AKBA could directly affect lipid metabolism within the tumor microenvironment. scienceopen.com This suggests that the anti-tumor effects of AKBA may be related to the normalization of aberrant metabolism, including lipid metabolism, in cancer cells. scienceopen.com In the context of diabetic wounds, gene ontology (GO) analysis of β-BA's potential targets revealed an involvement in biological processes closely related to the regulation of lipid metabolism. frontiersin.orgnih.gov
Preclinical in Vitro Research on Beta Boswellic Acid
Anti-inflammatory Activities in Non-human Cell Models
The anti-inflammatory effects of beta-boswellic acid and its derivatives have been evaluated in several cell models relevant to joint and inflammatory diseases.
Chondrocyte-mediated Inflammatory Responses
In vitro studies using chondrocyte models have demonstrated the potential of boswellic acids to counteract inflammatory processes that contribute to cartilage degradation in osteoarthritis (OA).
Inhibition of Inflammatory Mediators: this compound (BBA) has been shown to inhibit the signaling of Toll-like Receptor 4 (TLR4) and Interleukin 1 Receptor (IL1R) in both mouse and primary human OA chondrocytes. nih.govdntb.gov.ua This inhibition leads to a downregulation of several downstream inflammatory and catabolic factors, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). nih.govmdpi.com
Modulation of Gene Expression: A transcriptomic study on human primary OA chondrocytes revealed that Boswellia serrata extract, containing this compound, can modulate the expression of genes involved in inflammation. frontiersin.org For instance, it was found to reduce the expression of SREBF2, a transcription factor induced by TLR4, and increase the expression of PPARGC1A, a key factor for mitochondrial function and response to IL-1β. frontiersin.org
Protection Against Cell Death and Matrix Degradation: Derivatives of boswellic acid have been shown to suppress IL-1β-induced apoptosis of chondrocytes. nih.gov Furthermore, a novel Boswellia serrata extract composition, Aflapin, which is enriched in acetyl-11-keto-β-boswellic acid (AKBA), demonstrated a significant ability to protect human primary chondrocytes from IL-1β-induced death and to improve the production of glycosaminoglycans, essential components of the cartilage matrix. researchgate.netresearchgate.net
Table 1: Effects of this compound on Chondrocytes
| Cell Model | Treatment | Key Findings |
| Mouse and Primary Human OA Chondrocytes | This compound (BBA) | Inhibited TLR4 and IL1R signaling, downregulating IL-6, TNF-α, and COX-2. nih.govdntb.gov.uamdpi.com |
| Human Primary OA Chondrocytes | Boswellia serrata Extract | Modulated gene expression related to inflammation (reduced SREBF2, increased PPARGC1A). frontiersin.org |
| Human Primary Chondrocytes | Boswellic Acid Derivatives | Suppressed IL-1β-induced apoptosis. nih.gov |
| Human Primary Chondrocytes | Aflapin (AKBA-enriched extract) | Protected against IL-1β-induced cell death and improved glycosaminoglycan production. researchgate.netresearchgate.net |
Synoviocyte Inflammation Models
Fibroblast-like synoviocytes (FLS) play a crucial role in the pathogenesis of synovial inflammation in conditions like osteoarthritis and rheumatoid arthritis.
Inhibition of Inflammatory Mediators in Synoviocytes: this compound has demonstrated the ability to inhibit TLR4 and IL1R signaling in human OA synoviocytes. nih.govmdpi.com This leads to a reduction in the production of inflammatory mediators. nih.govmdpi.com
Suppression of Matrix Metalloproteinases (MMPs): Acetyl-11-keto-β-boswellic acid (AKBA) has been found to attenuate the production of matrix metalloproteinases (MMPs) in TNFα-induced human synovial cells. researchgate.net Specifically, Aflapin, an AKBA-enriched extract, showed a significant inhibitory effect on MMP-3 production. researchgate.net AKBA also mitigates synovial inflammation and fibrotic responses. researchgate.netnih.govnih.gov
Modulation of Inflammatory Pathways: In fibroblast-like synoviocytes from rheumatoid arthritis patients, piperine, a compound known to enhance the bioavailability of boswellic acids, dose-dependently inhibited the production of IL-6 and prostaglandin (B15479496) E2 stimulated by IL-1β. frontiersin.org
Table 2: Effects of this compound on Synoviocytes
| Cell Model | Treatment | Key Findings |
| Human OA Synoviocytes | This compound (BBA) | Inhibited TLR4 and IL1R signaling. nih.govmdpi.com |
| TNFα-induced Human Synovial Cells | Acetyl-11-keto-β-boswellic acid (AKBA) / Aflapin | Attenuated MMP-3 production. researchgate.net |
| Rat Fibroblast-like Synoviocytes | Acetyl-11-keto-β-boswellic acid (AKBA) | Mitigated synovial inflammation and fibrotic responses. researchgate.netnih.govnih.gov |
| IL-1β-stimulated Fibroblast-like Synoviocytes (from RA patients) | Piperine (enhancer of boswellic acid) | Inhibited IL-6 and prostaglandin E2 production. frontiersin.org |
Macrophage and Immune Cell Line Studies
The anti-inflammatory properties of this compound have also been investigated in various macrophage and immune cell lines.
Inhibition of Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a Boswellia serrata extract containing beta-boswellic acids significantly inhibited the secretion and downregulated the mRNA levels of TNF-α, IL-6, and IL-1β. frontiersin.org This effect is partly mediated by blocking the NF-κB signaling pathway. frontiersin.org
Suppression of Inflammatory Enzymes and Reactive Oxygen Species: The same extract also demonstrated inhibition of enzymes like collagenase, elastase, and hyaluronidase, and a reduction in reactive oxygen species (ROS) in LPS-stimulated macrophages. frontiersin.org
Modulation of Macrophage Polarization: Acetyl-11-keto-β-boswellic acid (AKBA) has been shown to promote the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov In LPS-stimulated macrophages, AKBA reduced the expression of the M1 marker iNOS and pro-inflammatory cytokines TNF-α and IL-1β, while increasing the expression of the M2 markers ARG-1 and IL-10. nih.gov
Effects on T-cells: Boswellic acids have been shown to influence T-cell differentiation, inhibiting Th17 differentiation and the production of IL-17. mdpi.com
Table 3: Effects of this compound on Macrophages and Immune Cells
| Cell Model | Treatment | Key Findings |
| LPS-stimulated RAW 264.7 Macrophages | Boswellia serrata Extract | Inhibited secretion and mRNA levels of TNF-α, IL-6, and IL-1β via NF-κB pathway. frontiersin.org |
| LPS-stimulated RAW 264.7 Macrophages | Boswellia serrata Extract | Inhibited collagenase, elastase, hyaluronidase, and reduced ROS. frontiersin.org |
| LPS-stimulated Macrophages | Acetyl-11-keto-β-boswellic acid (AKBA) | Promoted polarization from M1 to M2 phenotype; reduced iNOS, TNF-α, IL-1β; increased ARG-1, IL-10. nih.gov |
| T-cells | Boswellic Acids | Inhibited Th17 differentiation and IL-17 production. mdpi.com |
Anti-proliferative and Apoptotic Effects in Non-human Cancer Cell Lines
In addition to its anti-inflammatory properties, this compound and its derivatives have been investigated for their potential to inhibit the growth and induce programmed cell death (apoptosis) in various cancer cell lines.
Glioma Cell Research
Induction of Apoptosis: this compound (BBA) and 11-keto-beta-boswellic acid (KBBA) have been shown to induce apoptosis in human glioblastoma T98G and U87MG cell lines at low micromolar concentrations. aacrjournals.org This apoptotic process was associated with an increase in intracellular calcium, an elevated Bax:Bcl-2 ratio, and the activation of calpain, caspase-9, and caspase-3. aacrjournals.org
Inhibition of Cell Proliferation: Acetyl-11-keto-β-boswellic acid (AKBA) has demonstrated potent anti-proliferative activity in glioblastoma cells. nih.govplos.org It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of U251 and U87-MG human glioblastoma cell lines. nih.govresearchgate.net
Cell Cycle Arrest: AKBA has been found to arrest the cell cycle in glioblastoma cells at the G2/M phase by regulating the p21/FOXM1/cyclin B1 pathway and inhibiting mitosis by downregulating the Aurora B/TOP2A pathway. nih.gov
Table 4: Effects of this compound on Glioma Cells
| Cell Line(s) | Treatment | Key Findings |
| T98G, U87MG | This compound (BBA), 11-keto-beta-boswellic acid (KBBA) | Induced apoptosis via increased intracellular calcium and activation of caspases. aacrjournals.org |
| A172, U251, U87-MG | Acetyl-11-keto-β-boswellic acid (AKBA) | Inhibited cell proliferation, DNA synthesis, migration, and invasion. plos.orgnih.govresearchgate.net |
| U251, U87-MG | Acetyl-11-keto-β-boswellic acid (AKBA) | Arrested cell cycle at G2/M phase. nih.gov |
Breast Cancer Cell Line Studies
Inhibition of Cell Proliferation: A Boswellia serrata extract demonstrated a direct anti-proliferative effect on both estrogen receptor-positive (MCF7) and triple-negative (MDA-MB-231) breast cancer cell lines. nih.govresearchgate.netresearchgate.net this compound also showed a significant inhibitory effect on MCF-10AT and MDA-MB-231 cells. nih.gov
Induction of Apoptosis: this compound has been shown to induce apoptosis in MCF-10AT cells without a remarkable effect on the non-cancerous MCF-10A cell line. nih.gov Acetyl-11-keto-β-boswellic acid (AKBA) has also been reported to induce apoptosis in MDA-MB-231 xenografts. nih.gov
Cytotoxic Effects: Semisynthetic derivatives of this compound have exhibited antiproliferative activities against MDA-MB-231 and MCF-7 human breast cancer cell lines. acs.org
Table 5: Effects of this compound on Breast Cancer Cells
| Cell Line(s) | Treatment | Key Findings |
| MCF7, MDA-MB-231 | Boswellia serrata Extract | Inhibited cell proliferation. nih.govresearchgate.netresearchgate.net |
| MCF-10AT, MDA-MB-231 | This compound (BBA) | Suppressed cell proliferation and induced apoptosis in MCF-10AT cells. nih.gov |
| MDA-MB-231 | Acetyl-11-keto-β-boswellic acid (AKBA) | Induced apoptosis in xenografts. nih.gov |
| MDA-MB-231, MCF-7 | Semisynthetic BBA derivatives | Exhibited antiproliferative activities. acs.org |
Gastric Cancer Cell Line Investigations
Acetyl-11-keto-β-boswellic acid (AKBA), a derivative of this compound, has been investigated for its effects on human gastric cancer cell lines. In vitro studies using the poorly differentiated BGC823 and moderately differentiated SGC7901 gastric cancer cells have demonstrated that AKBA can significantly inhibit their proliferation in a manner dependent on both dose and time. nih.govbohrium.comwjgnet.com For instance, after 72 hours of treatment with 50 µM AKBA, the proliferation of both BGC823 and SGC7901 cells was almost entirely blocked. nih.gov
Beyond inhibiting proliferation, AKBA also induces apoptosis, or programmed cell death, in these cancer cells. nih.govbohrium.comwjgnet.com This effect was also observed to be dose-dependent. nih.govbohrium.com Further investigations into the molecular mechanisms revealed that AKBA up-regulates the expression of pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins such as Bcl-2. nih.govwjgnet.com The compound also reduces the expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. nih.govbohrium.comwjgnet.com
The anti-cancer activity of AKBA in gastric cancer cells appears to be mediated through the PTEN/Akt/COX-2 signaling pathway. nih.govbohrium.comwjgnet.com AKBA treatment leads to an increase in the expression of the tumor suppressor PTEN and a decrease in the phosphorylation of Akt (p-Akt) and the expression of cyclooxygenase-2 (COX-2), all of which are crucial players in cancer cell survival and proliferation. nih.govbohrium.com Additionally, AKBA has been shown to inhibit the migration of gastric cancer cells. bohrium.comwjgnet.com Other research suggests that AKBA can sensitize gastric cancer cells to apoptosis induced by conventional chemotherapy agents like cisplatin (B142131) by modulating the p53 pathway. researchgate.net
Table 1: Effects of Acetyl-11-keto-β-boswellic acid (AKBA) on Gastric Cancer Cell Lines
Cell Line Effect Key Findings Molecular Targets/Pathways Citation BGC823 (Poorly differentiated) Inhibition of Proliferation Significantly inhibited in a dose- and time-dependent manner. Almost complete blockage at 50 µM after 72h. Down-regulation of PCNA wjgnet.com SGC7901 (Moderately differentiated) Inhibition of Proliferation Significantly inhibited in a dose- and time-dependent manner. Almost complete blockage at 50 µM after 72h. Down-regulation of PCNA wjgnet.com BGC823 & SGC7901 Induction of Apoptosis Apoptosis induced in a dose-dependent manner. Up-regulation of Bax, down-regulation of Bcl-2 [3, 17] BGC823 & SGC7901 Inhibition of Migration Inhibited cell migration in a time-dependent manner. Not specified [16, 17] AGS & NCI-N87 Sensitization to Cisplatin Enhanced cisplatin-induced apoptosis. p53 pathway modulation (increased p53, decreased Akt and NFkB) BGC823 & SGC7901 Signaling Pathway Modulation Inhibited tumor growth signaling. Up-regulation of PTEN, down-regulation of p-Akt and COX-2 [3, 16]
Leukemia Cell Research (e.g., HL-60)
This compound and its derivatives have demonstrated significant anti-proliferative and apoptosis-inducing effects in human leukemia cell lines, particularly the HL-60 promyelocytic leukemia cell line. nih.govresearchgate.netthieme-connect.comfrontiersin.orgresearchgate.net Research has shown that major boswellic acids, including this compound, 3-O-acetyl-β-boswellic acid, 11-keto-β-boswellic acid, and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), inhibit the synthesis of DNA, RNA, and protein in HL-60 cells in a dose-dependent fashion. thieme-connect.comresearchgate.net
Among these, AKBA was found to be the most potent, with IC₅₀ values (the concentration required to inhibit 50% of the activity) of 0.6 µM for DNA synthesis, 0.5 µM for RNA synthesis, and 4.1 µM for protein synthesis. thieme-connect.com The inhibitory effect of AKBA on DNA synthesis was noted to be irreversible. thieme-connect.com Functionally, this leads to a significant inhibition of HL-60 cellular growth. researchgate.netthieme-connect.com
The mechanism underlying these effects involves the induction of apoptosis. researchgate.netcapes.gov.brnih.gov Morphological changes characteristic of apoptosis have been observed in HL-60 cells treated with AKBA. nih.govfrontiersin.org One proposed mechanism for this apoptosis induction is the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. capes.gov.brnih.gov AKBA was found to inhibit topoisomerase I at concentrations of 10 µM and higher. capes.gov.br Further studies indicated that AKBA treatment alters the cell cycle of HL-60 cells, causing an increase in the number of cells in the G1 phase and a decrease in the S phase. researchgate.net
Preclinical in Vivo Research on Beta Boswellic Acid in Animal Models
Anti-inflammatory and Immunomodulatory Efficacy in Disease Models
The anti-inflammatory and immunomodulatory properties of beta-boswellic acid and its derivatives, particularly acetyl-11-keto-β-boswellic acid (AKBA), have been a primary focus of preclinical investigation. These studies utilize established animal models that mimic the pathology of human inflammatory and autoimmune diseases.
Osteoarthritis Animal Models
In animal models of osteoarthritis (OA), this compound has demonstrated significant potential in mitigating joint damage and inflammation. Studies using a mouse model of post-traumatic OA revealed that both oral and topical administration of boswellic acid preparations significantly reduced cartilage loss compared to vehicle controls. nih.gov Furthermore, treatment with either oral or topical boswellic acid led to a reduction in synovitis and osteophyte formation. nih.gov In a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, a standardized Boswellia serrata gum resin extract (BSRE) demonstrated anti-osteoarthritic efficacy by suppressing the inflammatory response and cartilage matrix degradation. researchgate.netmdpi.com This was evidenced by a reduction in knee joint swelling, cartilage loss, and an increased expression of collagen and aggrecan in the cartilage tissue. mdpi.com The mechanisms underlying these effects are believed to involve the inhibition of pro-inflammatory mediators and enzymes. For instance, boswellic acids, especially AKBA, are potent inhibitors of 5-lipoxygenase (5-LO), an enzyme that generates leukotrienes, which are strongly implicated in OA-associated inflammation. nih.govresearchgate.net Additionally, boswellic acid can inhibit the induction of several inflammatory mediators from OA synovial explant tissue. nih.gov
Table 1: Effects of this compound in Osteoarthritis Animal Models
| Animal Model | Key Findings | References |
|---|---|---|
| Mouse model of post-traumatic OA | Reduced cartilage loss, synovitis, and osteophyte formation with oral and topical administration. | nih.gov |
| Rat model of monosodium iodoacetate (MIA)-induced OA | Suppressed inflammatory response and cartilage matrix degradation. Reduced knee joint swelling and cartilage loss. Increased expression of collagen and aggrecan. | researchgate.netmdpi.com |
| In vitro OA synovial explant tissue | Inhibited the induction of several inflammatory mediators. | nih.gov |
Chemically-induced Colitis Models
The efficacy of this compound in models of inflammatory bowel disease (IBD) has yielded mixed results. In a study using dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a standardized Boswellia serrata extract containing acetyl-11-keto-β-boswellic acid (AKBA) and this compound (BBA) showed anti-inflammatory properties. biotechrep.irijbcp.com However, another study evaluating Boswellia extracts in both DSS and trinitrobenzene sulfonic acid-induced colitis in mice found that it was ineffective in ameliorating the symptoms of colitis. physiology.orgnih.govresearchgate.net In contrast, a semisynthetic form of acetyl-11-keto-β-boswellic acid (sAKBA) was shown to significantly blunt disease activity in a murine model of DSS-induced colitis, with effects comparable to corticosteroids. physiology.org This study suggested that a major site of action for sAKBA is the inhibition of P-selectin-mediated recruitment of inflammatory cells. physiology.org Further research indicated that AKBA may protect the colonic mucosa from tissue injury and reduce disease activity in established colonic inflammation. biotechrep.ir
Table 2: Effects of this compound in Chemically-induced Colitis Models
| Animal Model | Key Findings | References |
|---|---|---|
| DSS-induced colitis in Swiss albino mice | AKBA showed anti-inflammatory activity. | biotechrep.ir |
| DSS and TNBS-induced colitis in mice | Boswellia extracts were ineffective in ameliorating colitis symptoms. | physiology.orgnih.govresearchgate.net |
| DSS-induced colitis in mice | Semisynthetic AKBA significantly blunted disease activity and reduced inflammatory cell recruitment. | physiology.org |
Experimental Autoimmune Encephalomyelitis (EAE) as a Multiple Sclerosis Model
In the context of multiple sclerosis (MS), preclinical research using the experimental autoimmune encephalomyelitis (EAE) animal model has highlighted the neuroprotective and immunomodulatory potential of this compound and its derivatives. Treatment with acetyl-11-keto-β-boswellic acid (AKBA) in a relapsing-remitting model of EAE in SJL/J mice led to an improvement in clinical symptoms. nih.gov This was associated with the downregulation of inflammatory markers in dendritic cells and the central nervous system (CNS), and the rectification of the Nrf2 signaling pathway, which is crucial for antioxidant defense. nih.gov In another study using female C57BL/6J mice with EAE, AKBA administration alleviated clinical severity, suppressed inflammation, demyelination, leukocyte infiltration, and gliosis. researchgate.netnih.govspringermedicine.com Similarly, boswellic acids were found to reduce the severity and duration of EAE symptoms, decrease the levels of pro-inflammatory cytokines such as IFN-γ and IL-17, and increase the levels of the anti-inflammatory cytokine TGF-β. nih.govresearchgate.net Further research in an ethidium (B1194527) bromide-induced experimental model of MS demonstrated that AKBA provides neuroprotection by upregulating the Nrf2/HO-1 signaling pathway. mdpi.com
Table 3: Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Animal Model | Key Findings | References |
|---|---|---|
| Relapsing-remitting EAE in SJL/J mice | AKBA improved clinical symptoms and downregulated inflammatory markers. | nih.gov |
| EAE in female C57BL/6J mice | AKBA alleviated clinical severity, suppressed inflammation, demyelination, and gliosis. | researchgate.netnih.govspringermedicine.com |
| EAE in mice | Boswellic acids reduced EAE severity and duration, modulated cytokine levels. | nih.govresearchgate.net |
| Ethidium bromide-induced MS model in rats | AKBA provided neuroprotection via upregulation of Nrf2/HO-1 signaling. | mdpi.com |
Animal Models of Peritumoral Cerebral Edema
Beta-boswellic acids, particularly AKBA, have shown promise in reducing peritumoral cerebral edema in animal models. mdpi.com Although direct animal model studies focusing solely on this compound for this indication are limited in the search results, the anti-inflammatory function of AKBA is known to play a positive role in brain edema. mdpi.comnih.gov The proposed mechanisms of action include the inhibition of vascular endothelial growth factor (VEGF) expression and the inhibition of 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes which influence vascular permeability. mdpi.comuzh.ch In patients with cerebral edema due to brain tumors, administration of B. serrata has been shown to significantly reduce the volume of edema. ptfarm.pl
Preclinical Efficacy in Non-human Disease Models
Beyond inflammatory and autoimmune conditions, the therapeutic potential of this compound has been explored in other non-human disease models, such as metabolic disorders.
Non-alcoholic Fatty Liver Disease (NAFLD) Rat Models
In rat models of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat or high-fructose diet, boswellic acids have demonstrated protective effects. Treatment with boswellic acids in rats with diet-induced NAFLD improved insulin (B600854) sensitivity, reduced the liver index, and lowered the activities of liver enzymes. nih.gov Furthermore, it decreased serum levels of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov A study investigating acetyl-11-keto-β-boswellic acid (AKBA) in a high-fructose diet-induced NAFLD rat model found that AKBA improved NAFLD-related serum parameters and inflammatory markers. researchgate.netnih.govspringermedizin.de It also suppressed genes involved in hepatic steatosis and prevented the reduction of the active form of AMPK-α1, a key cellular energy regulator. researchgate.netnih.gov Another study confirmed that AKBA ameliorates metabolic dysfunction-associated steatotic liver disease (MASLD) by reducing hepatic steatosis and inflammatory markers. nih.gov
Table 4: Effects of this compound in Non-alcoholic Fatty Liver Disease (NAFLD) Rat Models
| Animal Model | Key Findings | References |
|---|---|---|
| High-fat diet-induced NAFLD in rats | Improved insulin sensitivity, reduced liver index and liver enzyme activities. Decreased serum TNF-α and IL-6. | nih.gov |
| High-fructose diet-induced NAFLD in rats | AKBA improved NAFLD-related serum parameters and inflammatory markers. Suppressed genes involved in hepatic steatosis. | researchgate.netnih.govspringermedizin.de |
| High-fat, high-fructose diet-induced MASLD in rats | AKBA mitigated weight gain and reduced triglyceride accumulation in the liver. Reduced hepatic steatosis and inflammatory markers. | nih.gov |
Breast Precancerous Lesions in Rat Models
This compound (β-BA) has been investigated for its potential to inhibit the development of breast precancerous lesions in rat models. In a study utilizing a disease model induced by a combination of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), estrogen, and progestin in female Sprague-Dawley rats, β-BA was administered as a topical cream. frontiersin.org The findings demonstrated that β-BA could effectively inhibit the progression of these lesions. frontiersin.orgnih.gov
Histopathological analysis of the mammary glands after a 14-week treatment period revealed a significant reduction in the incidence of atypical hyperplasia and invasive carcinoma in the β-BA treated group compared to the model group. frontiersin.org While the model group showed a high rate of abnormal hyperplasia and carcinoma (77.5%), the rats treated with β-BA exhibited a notable preventive effect. frontiersin.org This suggests that β-BA interferes with the multi-step process of breast carcinogenesis. frontiersin.orgnih.gov The mechanism behind this effect is thought to involve the inhibition of glycolysis and the activation of the AMPK pathway, ultimately limiting cell proliferation and promoting apoptosis in precancerous cells. frontiersin.orgnih.govnih.gov
Table 1: Effect of this compound on Breast Precancerous Lesions in a Rat Model
| Group | Treatment | Incidence of Atypical Hyperplasia and Invasive Carcinoma | Key Findings | Reference |
|---|---|---|---|---|
| Normal | - | Low | Healthy mammary gland morphology | frontiersin.org |
| Model | DMBA + Estrogen + Progestin | 77.5% | Severe hyperplastic mammary tissue | frontiersin.org |
| β-BA Treated | Topical β-BA Cream | Significantly reduced | Inhibition of precancerous lesion development | frontiersin.org |
Gastric Cancer Xenograft Models
The therapeutic potential of boswellic acids, specifically acetyl-11-keto-β-boswellic acid (AKBA), a derivative of β-boswellic acid, has been evaluated in gastric cancer xenograft models. nih.govresearchgate.net In these studies, human gastric cancer cells (BGC823 and SGC7901) were subcutaneously injected into nude mice to establish tumors. nih.govresearchgate.netbohrium.com
The administration of AKBA resulted in a significant inhibition of tumor growth compared to the control group. nih.govresearchgate.net The average tumor volume in mice treated with AKBA was markedly lower. nih.gov This anti-tumor effect was achieved without causing significant weight loss or other adverse effects in the mice. nih.gov The underlying mechanism is believed to involve the induction of apoptosis and inhibition of proliferation within the cancer cells. nih.govwjgnet.com Western blot analysis of the tumor tissues from the xenograft models revealed that AKBA treatment led to a downregulation of cyclooxygenase-2 (COX-2) protein expression, which plays a role in carcinogenesis. nih.govresearchgate.net
Table 2: Efficacy of Acetyl-11-keto-β-boswellic Acid (AKBA) in Gastric Cancer Xenograft Models
| Cancer Cell Line | Treatment | Effect on Tumor Volume | Effect on Body Weight | Key Molecular Finding | Reference |
|---|---|---|---|---|---|
| BGC823 | AKBA | Significantly lower than control | No significant difference | Downregulation of COX-2 | nih.govresearchgate.net |
| SGC7901 | AKBA | Significantly lower than control | No significant difference | Downregulation of COX-2 | nih.govresearchgate.net |
Huntington's Disease Experimental Rat Models
The neuroprotective effects of β-boswellic acid have been explored in experimental rat models of Huntington's disease (HD) induced by the neurotoxin 3-nitropropionic acid (3-NP). nih.govmdpi.com Research indicates that β-BA can ameliorate the molecular, mitochondrial, and histopathological defects associated with this neurodegenerative condition. nih.govresearchgate.net
In these models, treatment with β-BA has been shown to improve behavioral dysfunctions, including neuromuscular and motor impairments. nih.govmdpi.com Furthermore, β-BA administration helped restore the levels of neurotransmitters in the brain. nih.govresearchgate.net Histopathological analysis of the striatum and cortex of the rat brains supported the neuroprotective potential of β-BA by showing a reduction in neuronal death. nih.govamazonaws.com The compound also demonstrated an ability to lower inflammatory cytokines and oxidative stress biomarkers in the brain. nih.govmdpi.com
Table 3: Neuroprotective Effects of this compound in a Huntington's Disease Rat Model
| Parameter | Effect of β-BA Treatment | Reference |
|---|---|---|
| Behavioral Dysfunctions | Improved neuromuscular and motor function | nih.govmdpi.com |
| Neurotransmitter Levels | Restored | nih.govresearchgate.net |
| Neuronal Death | Reduced in striatum and cortex | nih.govamazonaws.com |
| Inflammatory Cytokines | Lowered in the brain | nih.govmdpi.com |
| Oxidative Stress Biomarkers | Lowered in the brain | nih.govmdpi.com |
Experimental Osteoporosis Models
The efficacy of acetyl-11-keto-β-boswellic acid (AKBA) in mitigating bone loss has been investigated in experimental models of osteoporosis, specifically in ovariectomized rats. mdpi.comnih.gov This model mimics postmenopausal osteoporosis, which is characterized by estrogen deficiency and increased bone resorption. mdpi.com
Administration of AKBA for 42 days to ovariectomized rats led to a significant improvement in various bone health parameters. mdpi.comnih.gov This included an increase in the calcium content and bone mineral density of the femur and lumbar vertebra. researchgate.net Furthermore, AKBA treatment improved the mechanical properties of the bones, as evidenced by increased hardness. mdpi.com The antiosteoporotic activity of AKBA is thought to be mediated through its anti-inflammatory effects, specifically by suppressing the NF-κB-induced TNF-α signaling pathway, which in turn reduces osteoclast activity. mdpi.comnih.govnih.gov
Table 4: Effects of Acetyl-11-keto-β-boswellic Acid (AKBA) in an Ovariectomy-Induced Osteoporosis Rat Model
| Parameter | Effect of AKBA Treatment | Potential Mechanism | Reference |
|---|---|---|---|
| Bone Mineral Density | Increased | Suppression of NF-κB and TNF-α | mdpi.comresearchgate.net |
| Bone Calcium Content | Increased | Inhibition of osteoclast activity | researchgate.net |
| Bone Hardness | Improved | Reduced bone resorption | mdpi.com |
| Uterus Weight | Substantially increased | - | researchgate.net |
Diabetic Wound Healing Animal Models
The therapeutic potential of β-boswellic acid in promoting the healing of diabetic wounds has been demonstrated in animal models. nih.govnih.gov In streptozotocin (B1681764) (STZ)-induced diabetic rats, the administration of β-BA has been shown to accelerate wound closure. nih.govscielo.org.mx
Histopathological studies have revealed that β-BA treatment improves the quality of wound healing by increasing collagen deposition and improving the arrangement of granulation tissue. nih.govnih.gov It also reduces inflammatory cell infiltration at the wound site. nih.gov The mechanism of action is believed to involve the inhibition of ferroptosis, a form of cell death, in fibroblasts. nih.govnih.gov Immunohistochemical analysis has shown that β-BA treatment reduces the level of ferroptosis in diabetic wounds. nih.gov Furthermore, β-BA has been found to target STAT3, a key signaling protein involved in the healing process. nih.govnih.gov
Table 5: Effects of this compound on Diabetic Wound Healing in Rat Models
| Parameter | Effect of β-BA Treatment | Key Mechanism | Reference |
|---|---|---|---|
| Wound Closure | Accelerated | Inhibition of ferroptosis in fibroblasts | nih.govscielo.org.mx |
| Collagen Deposition | Increased | Targeting STAT3 signaling | nih.govnih.gov |
| Inflammatory Cell Infiltration | Reduced | - | nih.gov |
| Granulation Tissue Arrangement | Improved | - | nih.gov |
Pharmacodynamic Studies in Animal Models (Excluding Human Dosage)
Assessment of Inflammatory Markers in Animal Tissues
Pharmacodynamic studies in various animal models have consistently demonstrated the anti-inflammatory properties of β-boswellic acid and its derivatives through the modulation of key inflammatory markers.
In models of Huntington's disease, β-BA treatment has been shown to lower the levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in brain homogenates. mdpi.com Similarly, in experimental osteoporosis models using ovariectomized rats, acetyl-11-keto-β-boswellic acid (AKBA) has been found to suppress the serum levels of NF-κB and TNF-α. mdpi.comnih.gov This suppression of pro-inflammatory cytokines is a key aspect of its therapeutic effect in bone loss. mdpi.comnih.gov
In the context of gastric cancer xenografts, AKBA has been shown to down-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in tumors and contributes to inflammation and carcinogenesis. nih.gov Furthermore, studies in models of pleurisy have shown that β-BA can suppress inflammation. mdpi.com The anti-inflammatory effects of boswellic acids are also linked to the inhibition of pro-inflammatory mediators like Interleukin-6 (IL-6). tmrjournals.comtandfonline.com
Table 6: Modulation of Inflammatory Markers by Boswellic Acids in Animal Models
| Animal Model | Boswellic Acid Derivative | Tissue/Fluid | Inflammatory Marker | Effect | Reference |
|---|---|---|---|---|---|
| Huntington's Disease (Rat) | β-Boswellic Acid | Brain | TNF-α, IL-1β | Decreased | mdpi.com |
| Osteoporosis (Rat) | Acetyl-11-keto-β-boswellic acid | Serum | NF-κB, TNF-α | Decreased | mdpi.comnih.gov |
| Gastric Cancer Xenograft (Mouse) | Acetyl-11-keto-β-boswellic acid | Tumor Tissue | COX-2 | Decreased | nih.gov |
| Pleurisy (Rat) | β-Boswellic Acid | - | - | Suppressed | mdpi.com |
| General Inflammation Models | Boswellic Acids | - | IL-6 | Decreased | tmrjournals.comtandfonline.com |
Histopathological and Morphological Changes in Animal Organs
Preclinical research has demonstrated the influence of this compound and its derivatives on tissue structure and integrity in animal models of various diseases. Histopathological examinations have revealed protective effects in several organs, particularly the brain, liver, and joints.
In a rat model of Huntington's disease, this compound treatment demonstrated a neuroprotective potential by reducing neuronal death in the striatum and cortex. mdpi.comresearchgate.net Similarly, in a mouse model of multiple sclerosis, acetyl-11-keto-beta-boswellic acid (AKBA) was found to suppress demyelination, leukocyte infiltration, and gliosis. nih.gov Studies on experimental autoimmune encephalomyelitis, another model for multiple sclerosis, showed that AKBA alleviated inflammation and demyelination. nih.gov In a cuprizone-induced model of demyelination, AKBA reduced the demyelination area in the corpus callosum and increased the number of oligodendrocytes. brieflands.com
Investigations into Alzheimer's disease models have also shown promising results. Treatment with Boswellia serrata extract, containing beta-boswellic acids, led to a reduction in vacuoles with condensed or partially degenerated neurons in the brain tissue of rats. Furthermore, in a traumatic brain injury model, Boswellia sacra gum resin administration significantly reduced tissue damage and inflammation in the perilesional area. frontiersin.org
Beyond the nervous system, this compound has shown beneficial effects on other organs. In a study on diabetic mice, 11-keto-β-boswellic acid (KBA) improved the morphology of liver tissues, leading to the recovery of damage observed in the diabetic control group. researchgate.net Histological analysis showed normal hepatocyte structures with only mild vacuolation in their cytoplasm. researchgate.net In a model of osteoporosis in ovariectomized rats, acetyl-11-keto-β-boswellic acid (AKBA) treatment resulted in a regular bone structure with intertrabecular spaces, free from destruction or porosity in the femur. mdpi.com Additionally, in a rat model of collagen-induced arthritis, Boswellia serrata extract treatment suppressed joint inflammation. nih.gov
Morphological changes, such as alterations in body and organ weight, have also been documented. In a rat model of Huntington's disease, this compound treatment ameliorated the decrease in body weight. mdpi.com Similarly, in a mouse model of multiple sclerosis, AKBA treatment helped in restoring body weight and the relative brain-body weight ratio. mdpi.com
Table 1: Summary of Histopathological and Morphological Findings in Animal Models
| Animal Model | Compound | Organ/Tissue | Key Findings | Reference(s) |
|---|---|---|---|---|
| Huntington's Disease (Rat) | This compound | Brain (Striatum, Cortex) | Reduced neuronal death. | mdpi.comresearchgate.net |
| Multiple Sclerosis (Mouse) | Acetyl-11-keto-beta-boswellic acid (AKBA) | Brain | Suppressed demyelination, leukocyte infiltration, and gliosis. | nih.gov |
| Demyelination (Mouse) | Acetyl-11-keto-beta-boswellic acid (AKBA) | Brain (Corpus Callosum) | Reduced demyelination area and increased oligodendrocyte count. | brieflands.com |
| Alzheimer's Disease (Rat) | Boswellia serrata Extract | Brain | Fewer vacuoles with condensed or partially degenerated neurons. | |
| Traumatic Brain Injury (Mouse) | Boswellia sacra Gum Resin | Brain | Reduced tissue damage and inflammation. | frontiersin.org |
| Diabetes (Mouse) | 11-keto-β-boswellic acid (KBA) | Liver | Improved liver tissue morphology and recovery from damage. | researchgate.net |
| Osteoporosis (Rat) | Acetyl-11-keto-beta-boswellic acid (AKBA) | Femur Bone | Regular bone structure, free from destruction or porosity. | mdpi.com |
| Collagen-Induced Arthritis (Rat) | Boswellia serrata Extract | Joints | Suppressed joint inflammation. | nih.gov |
| Huntington's Disease (Rat) | This compound | Whole Body | Ameliorated decrease in body weight. | mdpi.com |
| Multiple Sclerosis (Mouse) | Acetyl-11-keto-beta-boswellic acid (AKBA) | Whole Body, Brain | Restored body weight and relative brain-body weight ratio. | mdpi.com |
Behavioral and Neurological Assessments in Animal Models
The neuroprotective effects of this compound and its derivatives have been further substantiated through various behavioral and neurological assessments in animal models of neurological disorders. These tests evaluate motor function, cognitive abilities, and anxiety levels, providing a functional correlation to the observed histopathological changes.
In a rat model of Huntington's disease, this compound treatment improved behavioral dysfunctions, including neuromuscular and motor impairments, as well as memory and cognitive abnormalities. mdpi.com Specifically, improvements were noted in spatial navigation tasks, locomotor activity, and grip strength. mdpi.comresearchgate.net
Similarly, in models of multiple sclerosis, acetyl-11-keto-beta-boswellic acid (AKBA) has demonstrated significant positive effects on motor function. In a cuprizone-induced demyelination model, AKBA increased animal resistance in the rotarod test, indicating improved balance and coordination. brieflands.com In an ethidium bromide-induced model of multiple sclerosis, AKBA treatment improved outcomes in the actophotometer, rotarod test, beam crossing task, and Morris water maze, suggesting enhanced locomotor activity and cognitive function. mdpi.com Research in an experimental autoimmune encephalomyelitis (EAE) model also showed that AKBA alleviated clinical severity and improved motor functions. nih.gov
Studies on cognitive impairment have also yielded positive results. In a rat model where cognitive function was impaired by trimethyltin, boswellic acid treatment led to a significant improvement in learning and memory abilities in the Morris water maze task. nih.gov In rats with lipopolysaccharide-induced memory impairment, pre-treatment with AKBA improved memory performance in both the Morris water maze and passive avoidance tests. researchgate.netnih.gov Furthermore, in a traumatic brain injury model, administration of Boswellia sacra gum resin improved spatial learning and memory and reduced anxiety and altered locomotor activity. frontiersin.org In a study on Alzheimer's disease induced in rats, treatment with Boswellia serrata resulted in increased activity levels and improved performance in the T-maze test.
Table 2: Summary of Behavioral and Neurological Assessments in Animal Models
| Animal Model | Compound | Behavioral/Neurological Test | Key Findings | Reference(s) |
|---|---|---|---|---|
| Huntington's Disease (Rat) | This compound | Morris Water Maze, Actophotometer, Grip Strength | Improved spatial navigation, locomotor activity, and neuromuscular strength. | mdpi.comresearchgate.net |
| Multiple Sclerosis (Mouse) | Acetyl-11-keto-beta-boswellic acid (AKBA) | Rotarod Test | Increased resistance and balance time. | brieflands.com |
| Multiple Sclerosis (Rat) | Acetyl-11-keto-beta-boswellic acid (AKBA) | Actophotometer, Rotarod, Beam Crossing, Morris Water Maze | Improved locomotor activity, coordination, and memory. | mdpi.com |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Acetyl-11-keto-beta-boswellic acid (AKBA) | Motor Function Assessment | Alleviated clinical severity and improved motor functions. | nih.gov |
| Cognitive Impairment (Rat) | Boswellic Acid | Morris Water Maze | Significant improvement in learning and memory. | nih.gov |
| Memory Impairment (Rat) | Acetyl-11-keto-beta-boswellic acid (AKBA) | Morris Water Maze, Passive Avoidance Test | Improved memory performance. | researchgate.netnih.gov |
| Traumatic Brain Injury (Mouse) | Boswellia sacra Gum Resin | Behavioral Tests | Improved spatial learning and memory, reduced anxiety. | frontiersin.org |
| Alzheimer's Disease (Rat) | Boswellia serrata | Activity Cage, T-maze Test | Increased activity and improved maze performance. |
Structural Modifications, Analogues, and Structure Activity Relationship Sar Studies of Beta Boswellic Acid
Synthesis of Beta-Boswellic Acid Derivatives
Numerous chemical modification strategies have been employed to create derivatives of this compound, focusing on key functional groups within its pentacyclic triterpene structure. These modifications aim to improve pharmacological properties such as efficacy and selectivity.
Esterification and Amidation: The carboxyl group at C-24 and the hydroxyl group at C-3 are common targets for modification. Esterification of the carboxyl group has been explored, though in some cases, it has been found to attenuate the antitumor activity of the parent compound. acs.org Conversely, the formation of amides at the C-24 position has yielded derivatives with enhanced biological activity. caldic.com For instance, a series of amide derivatives of 3-O-acetyl-11-keto-β-boswellic acid (AKBA) were synthesized, with some compounds showing improved antitumor activity compared to AKBA. acs.org
Fluorination: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule. A difluoromethyl ester of 3-O-acetyl-11-keto-β-boswellic acid demonstrated notable cytotoxicity against human breast adenocarcinoma cells (MCF-7) with an EC50 of 6.5 µM, while showing less toxicity to nonmalignant mouse fibroblasts. medjchem.com
Ketone Modifications: The enone functional group in 11-keto-β-boswellic acid (KBA) and its acetylated form, AKBA, has been a key site for modification. For example, the conversion of the enone to a chlorodiene moiety has resulted in new analogues with potent cytotoxicity. gavinpublishers.com One such analogue, 3-O-acetyl-11-chloro-9-ene boswellic acid, exhibited significant efficacy against the MCF-7 cancer cell line. gavinpublishers.com
Other Modifications: A variety of other modifications have been investigated. The introduction of an amino group at the C-2 position of the A-ring in 11-keto-β-boswellic acid led to a significant increase in cytotoxic activity. capes.gov.br Additionally, the synthesis of derivatives with heterocyclic rings conjugated to the A-ring has produced compounds with potent antiproliferative activity. researchgate.net
Table 1: Examples of Chemical Modification Strategies for this compound and its Derivatives
| Modification Strategy | Target Functional Group(s) | Example Derivative | Biological Activity Highlight |
|---|---|---|---|
| Amidation | C-24 Carboxyl Group | Amide derivatives of AKBA | Enhanced antitumor activity. acs.org |
| Fluorination | C-24 Carboxyl Group | Difluoromethyl ester of 3-O-acetyl-11-keto-β-boswellic acid | Cytotoxic to MCF-7 cells (EC50 = 6.5 µM). medjchem.com |
| Ketone Modification | C-11 Keto Group | 3-O-acetyl-11-chloro-9-ene boswellic acid | Potent cytotoxicity against MCF-7 cells. gavinpublishers.com |
| Amination | A-Ring (C-2) | 2-amino-11-keto-β-boswellic acid derivative | Significantly improved cytotoxic activity. capes.gov.br |
Beyond simple derivatization, the development of novel synthetic analogues has expanded the chemical space of boswellic acid-based compounds. These efforts often involve more substantial structural changes.
Diformates and Dibenzoates: Early work on this compound included the preparation of diformate and dibenzoate analogues, which were among the first synthetic derivatives to be explored. nih.gov
Hybrids with Other Bioactive Molecules: A promising strategy involves creating hybrid molecules that combine this compound with other pharmacologically active scaffolds. For instance, hybrids of 3-acetyl-11-keto-β-boswellic acid (AKBA) have been synthesized using various biocompatible linkers. nih.govacs.org The conjugation of a chalcone (B49325) scaffold to AKBA resulted in a hybrid with improved cytotoxic activity. nih.govacs.org Another example is the creation of boswellic acid-triazole hybrids, which have shown potent α-glucosidase inhibitory activity. nih.govacs.org
Analogues with Modified Ring Structures: Modifications to the pentacyclic ring system itself have been undertaken. For example, the synthesis of nor-analogues, where a carbon atom is removed from the ring structure, has been reported. nih.govcaldic.com
To address challenges such as poor bioavailability and to enable targeted delivery, conjugates and prodrugs of this compound have been designed and synthesized.
Amino Acid Conjugates: Conjugation of this compound with amino acids has been shown to significantly enhance aqueous solubility. nih.gov These prodrugs are designed for colon-specific delivery, where they can be hydrolyzed to release the active drug. nih.gov For instance, a prodrug of β-boswellic acid with L-tryptophan demonstrated colon-specific hydrolysis in in vivo pharmacokinetic studies. nih.gov
Mutual Prodrugs: The development of mutual prodrugs, where this compound is linked to another therapeutic agent, aims to achieve synergistic effects. A conjugate of boswellic acid and rhein (B1680588) was synthesized and showed significant anti-arthritic and anti-ulcer activities. thieme-connect.com Similarly, a hybrid of boswellic acid and ibuprofen (B1674241) was created to act as a dual inhibitor of COX-2 and 5-LOX. nih.govacs.org
Mitochondria-Targeted Derivatives: To enhance antitumor activity, mitochondria-targeted derivatives of AKBA have been synthesized. These compounds are designed to accumulate in the mitochondria of cancer cells, leading to increased efficacy. acs.org
Development of Novel Synthetic Analogues (e.g., diformates, dibenzoates)
Structure-Activity Relationship (SAR) Analysis
The synthesis and biological evaluation of a diverse range of this compound derivatives have provided crucial data for understanding their structure-activity relationships (SAR).
The presence and nature of specific functional groups on the this compound scaffold are critical determinants of its biological activity.
The 11-keto Moiety: The 11-keto group is widely recognized as being essential for many of the biological activities of boswellic acids, particularly their anti-inflammatory and antitumor effects. thieme-connect.comnih.gov For example, 11-keto-β-boswellic acid (KBA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA) are generally more potent inhibitors of inflammatory pathways than their non-keto counterparts. nih.govnih.gov The 11-keto function is considered crucial for the inhibition of 5-lipoxygenase (5-LOX). thieme-connect.com
The C-3 Acetoxy Group: The acetyl group at the C-3 position also plays a significant role in modulating biological activity. In many cases, the acetylated forms, such as AKBA, exhibit enhanced potency compared to their non-acetylated counterparts. thieme-connect.com The acetoxy group is thought to increase the affinity of AKBA for its target sites. thieme-connect.com However, replacing the acetoxy group with a hydroxyl or propionyloxy group has been shown to decrease antitumor activity. acs.org
The C-24 Carboxyl Group: The free carboxyl group at C-24 is another important feature for biological activity. Conversion of the carboxylic acid to a cyano or ester group has been found to reduce antitumor activity. acs.org In contrast, the formation of amides or the introduction of an amino function at this position can enhance activity. caldic.comthieme-connect.com
Modifications in Ring A: Alterations in ring A can also have a profound impact on biological activity. The introduction of an electron-withdrawing group at C-2, combined with a 3-oxo-1-en structure, can improve cytotoxicity. acs.org Furthermore, the synthesis of a 2-pyridin-4-yl-methylene derivative of this compound resulted in a lead compound with potent anticancer activity. nih.gov
Table 2: Structure-Activity Relationship Highlights for this compound Derivatives
| Structural Feature | Impact on Biological Activity |
|---|---|
| 11-keto group | Essential for potent anti-inflammatory and antitumor activities. thieme-connect.comnih.gov |
| C-3 acetoxy group | Often enhances potency and affinity for target sites. thieme-connect.com |
| C-24 free carboxyl group | Important for activity; conversion to ester or cyano group can be detrimental. acs.org |
| C-24 amide/amino group | Can enhance biological activity compared to the free acid. caldic.comthieme-connect.com |
| Ring A modifications | Introduction of specific substituents can significantly improve cytotoxicity. acs.orgnih.gov |
The stereochemistry of the boswellic acid molecule is a critical factor influencing its biological effects.
Configuration at C-3 and C-4: The axial orientation of the C-3 hydroxyl group and the C-24 carboxyl group is a defining feature of the natural boswellic acids. nih.gov Modifications that alter this stereochemistry, such as the synthesis of 3-epi analogues, have been explored to understand its impact on activity. nih.gov
α- and β-Boswellic Acids: Alpha- and beta-boswellic acids differ in the stereochemistry of their triterpene skeletons. wikipedia.org This difference in the arrangement of the methyl groups on the E-ring can influence how these molecules interact with biological targets. plos.orgnih.gov For instance, in silico docking studies have shown that α- and β-boswellic acid and their acetylated derivatives can have different binding interactions with enzymes like elastase. mdpi.com
Diastereomers: The synthesis and isolation of various diastereomers, such as those with different hydroxyl group orientations, have contributed to understanding the stereochemical requirements for biological activity. For example, the isolation of 3β, 11β-dihydroxy BA provides further insight into the potential for stereoisomerism to influence the biosynthetic pathways and ultimately the biological properties of these compounds. plos.orgnih.gov
Correlation between Structural Features and Molecular Target Binding Affinity
The binding affinity of this compound (β-BA) and its analogues to various molecular targets is intricately linked to their specific structural features. The pentacyclic triterpene scaffold, common to all boswellic acids, provides the fundamental framework for interaction. However, modifications at key positions, particularly C-3, C-11, and C-24, significantly influence their biological activity and target specificity. thieme-connect.comcaldic.com
Pharmacological studies indicate that boswellic acids of the beta-oleanane type, such as β-BA, often exhibit stronger bioactivities compared to their corresponding alpha-ursane type counterparts. thieme-connect.com The functional groups attached to this core structure are critical determinants of binding affinity. For instance, the presence of an 11-keto group is considered essential for potent 5-lipoxygenase (5-LOX) inhibitory activity, while the acetoxy group at the C-3 position appears to enhance the affinity of acetyl-11-keto-β-boswellic acid (AKBA) for its target site. thieme-connect.com In contrast, β-BA and its acetylated form, acetyl-β-boswellic acid (β-ABA), which lack the C-11 keto moiety, show only weak inhibitory activity against cyclooxygenase-1. thieme-connect.com
Studies on cathepsin G (CatG), a serine protease involved in inflammation, reveal that β-BA is a potent inhibitor with an IC50 value of 0.8 µM. aai.org Its acetylated derivative, β-ABA, is nearly equipotent (IC50 = 1.2 µM). Interestingly, AKBA is the most potent inhibitor of CatG (IC50 = 0.6 µM), while 11-keto-β-boswellic acid (KBA) is less so (IC50 = 3.7 µM), suggesting a complex interplay between the C-3 and C-11 substituents in determining binding affinity for this target. thieme-connect.comaai.org
Modifications to the carboxyl group at C-24 have also yielded derivatives with enhanced activity. The creation of C-24 amide and amino analogues has been shown to increase anticancer effects compared to the parent compounds. caldic.comtandfonline.com For example, a derivative of β-BA featuring a pyridine (B92270) ring system at C-2 demonstrated significantly greater cytotoxic effects against various cancer cell lines than the highly active AKBA, highlighting the potential for modifications at different positions on the pentacyclic scaffold to dramatically alter target interaction and potency. tandfonline.com
Computational Chemistry in SAR Studies
Computational chemistry has become an indispensable tool in the structure-activity relationship (SAR) studies of this compound and its derivatives. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide profound insights into how these compounds interact with biological targets at a molecular level, guiding the synthesis of more potent and selective analogues. nih.govnih.gov
Molecular Docking Simulations for Target Identification
Molecular docking simulations are widely used to predict the binding modes and affinities of this compound and its derivatives with various protein targets. These in silico experiments help identify potential new targets and explain the molecular basis for observed biological activities. nih.govnih.govnih.gov
For instance, docking studies have validated the potential binding between β-BA and Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in diabetic wound healing. The simulation revealed a strong interaction with a binding energy of -8.6 kcal/mol, mediated by hydrogen bonds. nih.govfrontiersin.org Similarly, β-BA has been shown to bind to nuclear factor-kappa B (NF-κB) with a strong interaction energy of -31.92 kcal/mol. nih.gov
Computational studies have explored the binding of β-BA to a range of targets implicated in inflammation and tissue degradation. Docking simulations predicted that β-BA binds to Toll-like Receptor 4 (TLR4), but with less intensity than some other boswellic acids. nih.govmdpi.com In studies on enzymes relevant to dermatology, β-BA showed a binding score of -9.6 Kcal/mol for collagenase. mdpi.com Furthermore, rigid automated molecular docking experiments demonstrated that BAs, including β-BA, tightly bind to the active center of cathepsin G (CatG). aai.org Reverse docking analyses also pointed to acetylcholinesterase as a potential target for β-BA and its derivatives, with binding energies becoming more favorable with increased oxygenation of the molecule. mdpi.com
The following table summarizes the results of various molecular docking studies involving this compound and its analogues against several protein targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This approach is valuable for predicting the activity of novel derivatives of this compound and for understanding which structural properties are most important for a desired effect. nih.govresearchgate.net
One study focused on predicting the anticancer properties of 65 boswellic acid derivatives using 2D-QSAR models. nih.govnih.gov The models were developed using various statistical methods, including multiple linear regression and artificial neural networks, with the Andrews coefficient (a measure of binding affinity) as the dependent variable. nih.govresearchgate.net The results indicated that geometrical descriptors had the highest correlation coefficient, suggesting that the three-dimensional shape and binding factors of the molecules are crucial for their anticancer activity. nih.govresearchgate.net This QSAR study, combined with molecular docking against NF-κB inducing kinase (a therapeutic target for cancer), helped to predict that specific boswellic acid derivatives could be potent anticancer agents. nih.gov
Another study utilized a QSAR model to predict the cell permeability of β-BA, an important factor in its bioavailability and ability to reach intracellular targets. nih.govmdpi.com These modeling approaches are instrumental in rationally designing new analogues with improved pharmacological profiles. researchgate.net
Advanced Analytical Methodologies for Beta Boswellic Acid Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For beta-boswellic acid research, several chromatographic methods are routinely employed. medcraveonline.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for Research Sample Analysis
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of boswellic acids in various samples, including crude herbal extracts and commercial formulations. tandfonline.comasianpubs.org The separation is most commonly achieved using reversed-phase columns, such as C18 or C8. tandfonline.com A typical mobile phase consists of a binary mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and acidified water. tandfonline.com For instance, one method uses a C-18 column with a gradient of 0.1% v/v phosphoric acid in water and acetonitrile. asianpubs.org Another established HPLC method for estimating boswellic acids utilizes a mobile phase of acetonitrile and water (90:10, % v/v) adjusted to pH 4 with glacial acetic acid on a Kromasil 100 C18 column. scispace.com
UV detection is frequently used, with specific wavelengths chosen based on the chromophores present in the boswellic acid structures. nih.gov Boswellic acids lacking a keto group, such as β-boswellic acid, have an absorption maximum around 200-210 nm. tandfonline.comnih.gov Those with a keto group, like 11-keto-β-boswellic acid (KBA), exhibit a stronger absorbance at approximately 250 nm. tandfonline.comnih.gov The choice of detection wavelength is critical; for example, detection at 210 nm is suitable for α- and β-boswellic acids, while 250 nm is used for KBA and its acetylated derivative (AKBA). nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter analysis times and improved separation efficiency, which is comparable to that of Supercritical Fluid Chromatography (SFC) when using sub-2 µm stationary phases. researchgate.netxjtu.edu.cn A UPLC-PDA method has been developed for the quantification of six major boswellic acids, including β-boswellic acid, and has been validated according to pharmacopeia guidelines. xjtu.edu.cnresearchgate.net This method is instrumental in analyzing commercial herbal products containing Boswellia serrata. xjtu.edu.cn
Table 1: Examples of HPLC and UPLC Methods for this compound Analysis
| Technique | Column | Mobile Phase | Detection Wavelength | Analyte(s) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| HPLC | C-18 | Gradient: 0.1% v/v phosphoric acid in water and acetonitrile | 210 nm & 248 nm | β-Boswellic acid | 18.18 ± 0.28 | asianpubs.org |
| HPLC | Kromasil 100 C18 | Isocratic: Acetonitrile:Water (90:10, % v/v), pH 4 | 260 nm | 11-keto-β-boswellic acid | 4.30 | scispace.comnih.gov |
| RP-UHPLC | Cosmosil C18 | Isocratic: Methanol:Water (0.1% OPA) (80:20, v/v) | 250 nm | Boswellic acid | 12.5 | rjptonline.org |
| UPLC-PDA | Not specified | Not specified | Not specified | β-Boswellic acid and others | Not specified | xjtu.edu.cnresearchgate.net |
Gas Chromatography (GC) Applications in Research
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the characterization of triterpenoids in frankincense. researchgate.netnih.gov For the analysis of boswellic acids, which are non-volatile, a derivatization step is necessary to convert them into more volatile compounds. researchgate.netnih.gov A common approach is trimethylsilylation of the methanolic extract. researchgate.netnih.gov
Following derivatization, GC-MS analysis has successfully identified numerous triterpenoids, including this compound and its acetylated form, in commercial olibanum. researchgate.netnih.gov The identification of these compounds is confirmed by comparing their retention times and mass spectra with those of pure standards. researchgate.netnih.gov This technique has proven valuable in the chemical profiling of frankincense and has even been applied to the analysis of archaeological resin samples, where the presence of specific boswellic acids can unambiguously identify the material as frankincense. researchgate.netnih.gov GC and GC-MS have also been used to analyze the essential oils and methanol extracts of various Boswellia species, helping to identify chemotaxonomical markers. cifor-icraf.org
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Quantification
Thin-Layer Chromatography (TLC) is a simple and widely used method for the separation of a broad range of substances and is useful for the preliminary identification of phytochemicals in drug samples. medcraveonline.comresearchgate.net For boswellic acids, TLC can confirm the presence of different constituents in test samples. medcraveonline.com
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution and the possibility of quantitative analysis. medcraveonline.com It is a valuable tool for the quality control of herbal formulations. medcraveonline.com HPTLC methods have been developed for the simultaneous quantification of major boswellic acids. nih.govcabidigitallibrary.org For instance, one method uses a mobile phase of toluene, ethyl acetate, and methanol (4:1:0.5) with densitometric scanning at 254 nm, where the average Rf value for boswellic acid is 0.54. rjptonline.org Another HPTLC method for separating boswellic acids uses a mobile phase of toluene, ethyl acetate, and formic acid (5:4.5:0.5 v/v). researchgate.net
Quantification of this compound and its acetylated form often requires a derivatization step. nih.govcabidigitallibrary.org For example, after separation, these compounds can be derivatized with anisaldehyde sulfuric acid reagent and quantified by densitometric scanning at 560 nm. nih.govcabidigitallibrary.org HPTLC methods have been shown to be simple, precise, and accurate for the routine quality control of plant materials and commercial products containing Boswellia extracts. nih.govcabidigitallibrary.org
Table 2: HPTLC Methods for this compound Analysis
| Mobile Phase | Derivatization Agent | Detection Wavelength | Analyte | Average Rf | Reference |
|---|---|---|---|---|---|
| Toluene:Ethyl acetate:Methanol (4:1:0.5) | None | 254 nm | Boswellic acid | 0.54 | rjptonline.org |
| Toluene:Ethyl acetate:Formic acid (5:4.5:0.5 v/v) | Not specified | Not specified | β-Boswellic acid | Not specified | researchgate.net |
| Gradient (e.g., n-hexane, ethyl acetate, toluene, glacial acetic acid) | Anisaldehyde sulfuric acid | 560 nm | β-Boswellic acid | Not specified | nih.govcabidigitallibrary.orgresearchgate.net |
Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography (CEC)
Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the properties of both gas and liquid chromatography. researchgate.net It has been successfully applied to the separation and quantification of boswellic acids in B. serrata extracts. thieme-connect.comnih.gov One optimized SFC method utilizes a Viridis HSS C18 SB column with a mobile phase of carbon dioxide, methanol, acetonitrile, and ammonium (B1175870) hydroxide, which allows for the separation of six boswellic acids in under 6 minutes. researchgate.netthieme-connect.comnih.gov This rapid analysis time surpasses many other analytical approaches. thieme-connect.com The method has been validated and can be coupled with mass spectrometry for enhanced sensitivity and the tentative identification of additional triterpene acids. thieme-connect.comnih.gov
Capillary Electrochromatography (CEC) is another advanced separation technique that has been used for the analysis of major boswellic acids. researchgate.net A baseline separation of six acidic triterpenes was achieved using a fused silica (B1680970) capillary packed with ODS material and a mobile phase of acetonitrile and aqueous ammonium formate (B1220265) solution. researchgate.net The method was optimized to achieve separation within 20 minutes and was successfully used for the quantitative determination of boswellic acids in plant material. researchgate.net Detection was performed at 210 nm or 254 nm, depending on the absorption maxima of the compounds. researchgate.net
Spectrometric Detection and Characterization Methods in Research
Spectrometric techniques, particularly mass spectrometry, are indispensable for the definitive identification and structural elucidation of this compound and its isomers.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like HPLC or UPLC, is a highly sensitive and specific method for the analysis of boswellic acids. medcraveonline.comnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that readily converts boswellic acids into their deprotonated molecules ([M-H]⁻) in negative ion mode. nih.govmdpi.com This allows for their sensitive detection by the mass spectrometer. nih.govmdpi.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of compounds. nih.govmdpi.com For example, RPLC coupled with a quadrupole time-of-flight (Q-Tof) mass spectrometer has been used for the detailed characterization of boswellic acids and other triterpenoids in B. serrata oleogum resin. xjtu.edu.cnnih.gov
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and for differentiating between isomers. nih.gov The fragmentation patterns of boswellic acids provide valuable structural information. tandfonline.com A typical fragmentation pathway includes the loss of water (-18 Da), the loss of carbon dioxide (-44 Da), and retro-Diels-Alder cleavage. tandfonline.com By analyzing these fragmentation patterns, researchers can distinguish between isomers like α- and β-boswellic acid. nih.gov For instance, the higher intensity of the m/z 409.3112 peak for β-boswellic acid compared to α-boswellic acid in MS/MS experiments confirms that the fragmentation involves the E ring, where the structural difference between the two isomers lies. nih.gov The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the precise quantification and identification of boswellic acids in complex matrices like plant extracts and biological fluids. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of β-boswellic acid and its analogues. tandfonline.com Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) experiments, researchers can map the precise connectivity and stereochemistry of the molecule. scispace.complos.org
The ¹H NMR spectrum of triterpenes related to boswellic acids typically shows characteristic signals for tertiary and secondary methyl groups, as well as a distinct signal for a trisubstituted olefinic proton. scispace.com For instance, in one study, the ¹H NMR spectrum for a β-boswellic acid derivative displayed five tertiary methyls, two secondary methyls, and an olefinic proton. scispace.com The ¹³C NMR spectrum provides complementary information, revealing the total number of carbon atoms and their chemical environment, such as the presence of olefinic, carboxylic, and hydroxylated carbons. scispace.com For example, the ¹³C-NMR spectrum of a dihydroxy derivative of β-boswellic acid showed olefinic group signals at δc 124.5 and 146.3, a carboxylic group at δc 177.5, and hydroxylated carbons at δc 78.8 and 81.8. scispace.com
Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for assigning specific functional groups and determining the molecule's three-dimensional structure. scispace.complos.org HMBC correlations can, for example, confirm the position of the olefinic double bond between C-12 and C-13, a characteristic feature of the urs-12-ene triterpenoid (B12794562) structure common to boswellic acids. scispace.complos.org
| Compound Type | Nucleus | Key Chemical Shifts (δ) | Source |
|---|---|---|---|
| β-Boswellic Acid Analog | ¹H NMR (CDCl₃) | 5.65 (d, 1H), 5.47 (d, 1H), 3.83 (brs, 1H, 3-H), 1.27 (s, 3H, -CH₃), 1.20 (s, 3H, -CH₃), 1.12 (s, 3H, -CH₃), 0.95 (s, 3H, -CH₃), 0.93 (s, 3H, -CH₃), 0.87 (s, 3H, -CH₃), 0.81 (d, 3H, -CH₃) | gavinpublishers.com |
| ¹³C NMR (CDCl₃, 100 MHz) | 179.2, 152.7, 141.3, 123.5, 116.1, 73.3, 57.2, 47.1, 46.9, 43.4, 41.2, 40.7, 39.3, 39.0, 38.8, 33.7, 33.2, 31.7, 31.2, 29.9, 28.7, 28.6, 26.2, 24.4, 23.4, 23.3, 21.5, 21.5, 21.2, 19.7 | gavinpublishers.com | |
| 11-keto-β-boswellic acid (KBA) | ¹H NMR (CDCl₃, 400 MHz) | Referenced in Table-1 of the source document for specific shifts. Key signals include those for methyl groups and olefinic protons. | asianpubs.org |
| ¹³C NMR (CDCl₃, 100 MHz) | Referenced in Table-2 of the source document for specific shifts. Key signals include those for carbonyl (C=O) and carboxyl (COOH) groups. | asianpubs.org | |
| 3β, 11β-dihydroxy-β-boswellic acid | ¹H NMR | 5.52 (s, H-12), 4.53 (H-11), 3.24 (dd, H-3α) | plos.orgnih.gov |
| ¹³C NMR | 177.5 (C-24, COOH), 146.3 (C-13), 124.5 (C-12), 81.8 (C-11), 78.8 (C-3) | scispace.complos.org |
UV-Visible Spectroscopy for Quantification in Research Samples
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for quantifying boswellic acids, particularly acetyl-11-keto-beta-boswellic acid (AKBA), in bulk samples and certain formulations. rjptonline.orgrsc.org The technique relies on the principle that the molecule absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration.
For AKBA, the maximum absorbance (λmax) is typically observed around 250 nm to 255 nm. rjptonline.orgrsc.orgnih.gov In one study, a UV-spectrophotometric method for AKBA was developed using a methanol and water (1:1) solvent system, which showed a λmax at 255 nm. rjptonline.org Another study reported a λmax of 250 nm. rsc.orgnih.gov The method demonstrates good linearity within specific concentration ranges, for example, 20-60 µg/mL with a high regression coefficient (r² = 0.995). rjptonline.org While UV-Vis is valuable for routine quality control, it may lack the sensitivity and specificity required for complex matrices or for distinguishing between different boswellic acids, which often have overlapping absorption spectra. rsc.orgrsc.orgnih.gov For instance, while AKBA and KBA are analyzed at around 250 nm, other boswellic acids like α-BA and β-BA are typically detected at 210 nm. nih.govmdpi.com
| Parameter | Reported Value | Source |
|---|---|---|
| Maximum Wavelength (λmax) | 255 nm | rjptonline.org |
| Alternate λmax | 230 nm (in Ethanol) | ymerdigital.com |
| Linearity Range | 20-60 µg/mL | rjptonline.org |
| Correlation Coefficient (r²) | 0.995 | rjptonline.org |
| Limit of Detection (LOD) | 3.297 µg/mL | rjptonline.org |
| Limit of Quantification (LOQ) | 9.992 µg/mL | rjptonline.org |
Sample Preparation and Matrix Effects in Preclinical Analytical Research
Analyzing β-boswellic acid in preclinical studies presents significant challenges due to the complexity of the samples. Effective sample preparation is critical to remove interfering substances (the matrix effect) and accurately quantify the compound. mdpi.com
Analysis in Complex Biological Matrices (e.g., plasma, brain tissue, cell lysates, organ homogenates)
The quantification of boswellic acids in biological fluids and tissues is essential for pharmacokinetic and biodistribution studies. Highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often required. nih.gov A significant challenge is the low bioavailability and resulting low concentrations of these compounds in matrices like plasma and brain tissue. nih.govresearchgate.net
Researchers have successfully developed and validated LC-MS methods to detect KBA and AKBA in both plasma and brain homogenates. nih.gov One such method involved a matrix-assisted liquid-liquid extraction followed by reversed-phase HPLC and tandem mass spectrometry, achieving a lower limit of quantification of 5 ng/mL in both plasma and brain. nih.gov This enabled the first-time detection of KBA and AKBA in rat brain tissue following oral administration, with concentrations reaching up to 99 ng/g and 95 ng/g, respectively. nih.govresearchgate.net Other studies have utilized HPLC and HPTLC methods to determine boswellic acid levels in human plasma, cell lysates, and various organ homogenates. cloud-clone.commdpi.comresearchgate.net For instance, an HPTLC method determined the limit of detection for 11-KBA in human plasma to be 8.75 ng/ml. researchgate.net
Quantification in Preclinical Formulations (e.g., nanoformulations)
The development of advanced drug delivery systems, such as nanoformulations, aims to improve the solubility and bioavailability of boswellic acids. Consequently, robust analytical methods are needed to quantify the active compound within these complex formulations. rsc.orgnih.gov UV-spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed for this purpose. rjptonline.orgrsc.orgnih.gov
Validated HPLC methods have been successfully used to determine the amount of AKBA in topical nanoformulations and to measure key formulation parameters. rsc.orgnih.gov For example, an RP-HPLC method was applied to measure the entrapment efficiency (93.13 ± 1.94%) and drug loading (25.83 ± 0.54%) of AKBA in a nanoformulation. rsc.orgnih.gov The same method was also used to quantify the drug in skin matrices after topical application, demonstrating its utility in preclinical efficacy studies. rsc.orgnih.gov
Method Validation for Robustness and Reproducibility in Research
For any analytical method to be considered reliable for research, it must undergo rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). rjptonline.orgrsc.orgrjptonline.org Validation ensures the method is accurate, precise, specific, and robust for its intended purpose. ijbpas.com
Key validation parameters include:
Accuracy: Often determined through recovery studies, where a known amount of the standard is added to a sample. Recoveries close to 100% (e.g., 98-102%) indicate high accuracy. rsc.orgnih.govinnovareacademics.in
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day), with results expressed as the percent relative standard deviation (%RSD). Low %RSD values (typically <2%) demonstrate good precision. rsc.orgnih.govijbpas.com
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. It is confirmed by a high correlation coefficient (r² ≥ 0.995). ijbpas.commdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are crucial for analyzing samples with low drug levels. rsc.orgnih.govmdpi.com
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition or pH, demonstrating its reliability for routine use. rsc.orgnih.govijbpas.cominnovareacademics.in
Various HPLC and HPTLC methods for boswellic acids have been validated, showing excellent accuracy, precision, and robustness, making them suitable for routine quality control and research. rsc.orgijbpas.cominnovareacademics.innih.gov
| Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD / LOQ | Source |
|---|---|---|---|---|---|---|
| RP-HPLC | AKBA | 250 to 20,000 ng/mL | 98% to 102% | <2% | 41.32 ng/mL / 125.21 ng/mL | rsc.orgnih.gov |
| UV-Vis | AKBA | 20-60 µg/mL | - | <2% | 3.297 µg/mL / 9.992 µg/mL | rjptonline.org |
| HPTLC | β-Boswellic acid | - | 97.05% to 98.10% | - | - | innovareacademics.in |
| HPLC | KBA, AKBA, BBA, ABBA | - | 97.5% to 103.0% | 0.35% to 2.03% | - | ijbpas.com |
| LC-MS/MS | KBA & AKBA in plasma/brain | 5 to 1500 ng/mL (plasma) 5 to 1000 ng/mL (brain) | Met acceptance criteria | Met acceptance criteria | LLOQ: 5 ng/mL | nih.gov |
Integrated Omics Approaches in Beta Boswellic Acid Research
Proteomics and Secretomics Profiling in Response to Beta-Boswellic Acid
Proteomics and secretomics, the large-scale studies of proteins and secreted proteins, respectively, have provided significant insights into the cellular targets of this compound (β-BA). frontiersin.org These methods help to identify changes in protein expression and secretion in response to β-BA treatment, revealing key pathways involved in its therapeutic effects. nih.govresearchgate.netmdpi.com
In a study on primary human osteoarthritis (OA) chondrocytes, proteomics and secretomics analyses were used to map the cellular response to inflammatory stimuli and the subsequent effects of β-BA. nih.govresearchgate.net The secretome profile of chondrocytes stimulated with Toll-like Receptor 4 (TLR4) and Interleukin 1 Receptor (IL1R) agonists showed 201 unique proteins. nih.gov Interactome analysis identified β-actin (ACTB), Matrix Metalloproteinase-1 (MMP1), Matrix Metalloproteinase-3 (MMP3), and Interleukin-6 (IL6) as highly associated proteins in the activated chondrocytes. nih.gov
This compound was found to inhibit these innate immune responses. researchgate.net Proteome profiling pointed to NF-κB, MAPK/p38, TLR4, IL1R, and the NLRP3 inflammasome as the most promising targets for the inhibitory properties of β-BA. nih.gov Further investigation confirmed that β-BA treatment inhibited the TLR4 & IL1R-dependent innate immune responses at the protein level, significantly reducing the levels of inflammatory factors and matrix-degrading enzymes. researchgate.net The study also noted the inhibition of the NF-κB/IκBα and NLRP3/PYCARD/IL1β axes following treatment with this compound. researchgate.net
| Category | Specific Proteins/Pathways | Observed Effect of this compound | Reference |
|---|---|---|---|
| Signaling Pathways | NF-κB, MAPK/p38, TLR4, IL1R, NLRP3 | Inhibition | nih.govresearchgate.net |
| Inflammatory Cytokines | IL-6 | Inhibition | nih.govresearchgate.net |
| Matrix Metalloproteinases (MMPs) | MMP1, MMP3, MMP9, MMP13 | Inhibition | nih.govresearchgate.net |
| Inflammasome Components | NLRP3/PYCARD/IL1β axis | Inhibition | researchgate.net |
Transcriptomics Analysis of Gene Expression Changes
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, reveals how this compound modulates gene expression to exert its biological effects. wikipedia.orgmdpi.comfrontiersin.org By analyzing changes in messenger RNA (mRNA) levels, researchers can identify the genes and genetic pathways targeted by β-BA. researchgate.netmdpi.com
Studies on human articular joint cells have demonstrated that this compound inhibits TLR4 and IL1R-dependent innate immune responses at the mRNA level. researchgate.net Treatment with β-BA led to the downregulation of genes encoding inflammatory factors and matrix-degrading enzymes. researchgate.net This includes significant inhibition of IL6, NOS2, COX2, LCN2, MMP1, MMP3, MMP9, MMP13, and ADAMTS4 gene expression. researchgate.net
In another study focusing on neural cells, the effect of β-BA on memory-related genes was investigated in the PC12 cell line. nih.gov The expression of the Camk4 gene was significantly upregulated after 12 and 24 hours of treatment with β-BA, though this effect diminished at later time points. nih.gov This suggests a potential role for β-BA in modulating neural plasticity through gene expression. nih.gov Furthermore, transcriptomic profiling of cancer cells treated with a related compound, 3-O-Acetyl-β-boswellic acid, showed significant upregulation of genes involved in the endoplasmic reticulum (ER) stress response, such as PERK (EIF2AK3), XBP1, and CHOP. nih.gov Concurrently, it downregulated several oncogenes, including CEMIP, transglutaminase 2, and SOX9. nih.gov
| Gene | Cell Type | Change in Expression | Reference |
|---|---|---|---|
| IL6, NOS2, COX2, LCN2 | Human Articular Joint Cells | Downregulated | researchgate.net |
| MMP1, MMP3, MMP9, MMP13 | Human Articular Joint Cells | Downregulated | researchgate.net |
| ADAMTS4 | Human Articular Joint Cells | Downregulated | researchgate.net |
| Camk4 | PC12 Cells | Upregulated (at 12h and 24h) | nih.gov |
Metabolomics Analysis of Cellular Metabolic Pathways
Metabolomics studies the complete set of small-molecule metabolites within a biological system. Research in this area has shown that this compound can significantly alter cellular metabolic pathways, particularly glycolysis in cancer cells. researchgate.netmdpi.comnih.gov
In a study on breast precancerous cells (MCF-10AT), metabolomics analysis revealed that these cells have increased glucose consumption and lactate (B86563) production. nih.gov this compound was found to counteract this metabolic phenotype by suppressing glycolysis and reducing the production of ATP. nih.gov This metabolic reprogramming was linked to the activation of the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor, and the subsequent inhibition of the mTOR pathway, which is crucial for cell growth. nih.gov Molecular docking analysis further suggested that β-BA may exert these effects by directly targeting the glucose transporter 1 (GLUT1). nih.gov Forcing the expression of GLUT1 was able to rescue the glycolysis suppression and survival limitation induced by β-BA. nih.gov These findings highlight a key mechanism where β-BA interferes with the altered metabolism of precancerous cells. nih.gov
| Metabolic Process/Pathway | Observed Effect of this compound | Proposed Molecular Target/Mediator | Reference |
|---|---|---|---|
| Glycolysis | Suppression | GLUT1 | nih.gov |
| ATP Production | Reduction | Downstream of glycolysis suppression | nih.gov |
| AMPK Pathway | Activation | Response to reduced ATP levels | nih.gov |
| mTOR Pathway | Inhibition | Downstream of AMPK activation | nih.gov |
Network Pharmacology and Systems Biology Approaches to Elucidate Mechanisms
Network pharmacology and systems biology are computational approaches that integrate data on drug-target interactions, protein networks, and cellular pathways to understand the multifaceted mechanisms of drugs. nih.govfrontiersin.org These tools are particularly well-suited for analyzing traditional medicines and their complex components, like this compound, which often act on multiple targets rather than a single one. nih.govmdpi.com
By using databases and prediction algorithms, researchers can identify potential protein targets for β-BA and map them onto biological pathways. nih.gov For instance, a network pharmacology approach predicted that β-BA's effects on breast precancerous cells were likely focused on metabolic pathways, a prediction that was subsequently confirmed by experimental metabolomics. nih.gov In another study, network pharmacology combined with experimental validation was used to explore the mechanisms of boswellic acids in combination with other compounds for treating neuroinflammation. mdpi.com This analysis identified 31 targets and 32 signaling pathways, with the PI3K-Akt and TLR4 signaling pathways being prominent. mdpi.com
Computational docking analyses, a key component of these approaches, have predicted that this compound can bind to several key inflammatory targets, including the TLR4 complex, NF-κB, and NLRP3. nih.govresearchgate.netresearchgate.net These in silico predictions have been validated by in vitro experiments, providing a solid foundation for understanding how β-BA blocks innate immune responses in joint cells. researchgate.netresearchgate.net The integration of proteomics, transcriptomics, and computational pharmacology provides robust evidence for the mechanisms of β-BA, showing it downregulates pathways related to MAPK p38/NFκB, NLRP3, IFNαβ, and TNF. researchgate.net
Future Research Directions and Emerging Paradigms for Beta Boswellic Acid
Exploration of Unexplored Molecular Targets and Pathways
Beta-boswellic acid (β-BA) and its derivatives, such as acetyl-11-keto-β-boswellic acid (AKBA), have demonstrated a range of biological activities, traditionally targeting inflammatory pathways. researchgate.netmdpi.com Key molecular targets identified include 5-lipoxygenase (5-LOX), human leukocyte elastase, topoisomerases I and II, and IκB kinases. researchgate.net However, recent research is beginning to unveil a broader and more complex interaction with cellular signaling.
A significant area of emerging research is the effect of boswellic acids on epigenetic modifications. Studies have shown that AKBA can modulate DNA methylation and microRNA (miRNA) expression in cancer cells. nih.govtandfonline.com For instance, in colorectal cancer cells, AKBA was found to up-regulate the let-7 and miR-200 families of tumor-suppressive miRNAs, subsequently affecting downstream targets like CDK6, vimentin, and E-cadherin. nih.gov This suggests that the anticancer effects of boswellic acids may be partly due to their ability to regulate the cellular epigenetic machinery. nih.gov
Furthermore, metabolic pathways are a new frontier for β-BA research. A 2022 study demonstrated that β-BA could inhibit breast precancerous lesions by targeting Glucose Transporter 1 (GLUT1). frontiersin.org This action suppresses glycolysis and ATP production, leading to the activation of the AMPK pathway and inhibition of the mTOR pathway. frontiersin.org Molecular docking analyses have supported GLUT1 as a potential direct target of β-BA. frontiersin.org
Recent computational and network analysis approaches have also predicted novel targets. For example, in the context of diabetic wound healing, STAT3 was identified as a significant potential target for β-BA, with pathways related to ferroptosis and lipid metabolism being implicated. nih.gov This was supported by in vitro and in vivo models showing that β-BA could regulate the expression of ferroptosis-related genes like ACSL4 and GPX4. nih.gov
The table below summarizes some of the known and emerging molecular targets of boswellic acids.
| Target Category | Specific Target/Pathway | Compound(s) | Observed Effect |
| Inflammatory Enzymes & Factors | 5-Lipoxygenase (5-LOX) | β-BA, AKBA, KBA | Inhibition of pro-inflammatory leukotriene synthesis. researchgate.nettandfonline.com |
| Human Leukocyte Elastase | Boswellic Acids | Inhibition of elastase activity. researchgate.net | |
| NF-κB | Boswellic Acids | Inhibition of activation, reducing inflammatory gene expression. researchgate.netiiarjournals.org | |
| Cyclooxygenase-2 (COX-2) | AKBA | Downregulation in gastric cancer cells. wjgnet.com | |
| Microsomal Prostaglandin (B15479496) E2 Synthase-1 | Boswellic Acids | Inhibition of prostaglandin E2 production. medjchem.com | |
| Cancer-Related Pathways | Topoisomerases I & II | Boswellic Acids | Inhibition of enzyme activity, leading to DNA damage in cancer cells. researchgate.net |
| STAT3 | β-BA (predicted) | Potential modulation in diabetic wound healing and cancer. nih.gov | |
| PI3K/Akt | AKBA | Activation of this survival pathway, suggesting combination strategies. iiarjournals.org | |
| Epigenetic Modulators | DNA Methylation | AKBA | Genome-wide demethylation and re-activation of tumor suppressor genes. tandfonline.com |
| let-7 & miR-200 miRNA families | AKBA | Upregulation in colorectal cancer cells. nih.gov | |
| Metabolic Targets | GLUT1 | β-BA | Inhibition of glucose uptake and glycolysis. frontiersin.org |
| AMPK/mTOR Pathway | β-BA | Activation of AMPK and inhibition of mTOR. frontiersin.org | |
| Other | Ferroptosis Pathway (ACSL4, GPX4) | β-BA | Regulation of iron-dependent cell death. nih.gov |
This expanding list of molecular interactions underscores the need for continued investigation into less-characterized pathways to fully understand the therapeutic potential of β-boswellic acid.
Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy
A primary obstacle in the preclinical and potential clinical application of β-boswellic acid and its derivatives is their poor bioavailability. thieme-connect.comjmpas.com This is largely attributed to their high lipophilicity, low aqueous solubility, and significant first-pass metabolism. mdpi.comijper.org Consequently, a major focus of current research is the development of advanced delivery systems to overcome these limitations.
Various nanoformulation strategies have been explored to enhance the solubility and absorption of boswellic acids. These include:
Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles of 11-keto-β-boswellic acid (KBA) have been developed. In one study, these nanoparticles, with a size of approximately 152.6 nm, demonstrated a 7-fold increase in oral bioavailability and a 1.7-fold increase in anti-inflammatory activity in a rat model compared to unformulated KBA. tandfonline.com
Lipid-Based Formulations: Solid lipid pellets and dispersions using carriers like Gelucire have shown promise. A study demonstrated a 5-fold increase in the aqueous solubility of Boswellia serrata extract and a 2.52-fold improvement in relative bioavailability in rats with an optimized lipid-based pellet formulation. jmpas.com
Phospholipid Complexes (Phytosomes®): Formulating Boswellia extract with phospholipids, such as soy lecithin, has significantly improved absorption. The Casperome® formulation, a 1:1 ratio of Boswellia serrata extract and lecithin, resulted in up to 35-fold higher concentrations of KBA and AKBA in the brain and 17-fold higher levels in poorly vascularized organs in rats. mdpi.comresearchgate.net
Micellar Formulations: Micellar delivery systems, using agents like polysorbates or through technologies like AQUANOVA micellation, have been shown to improve the systemic availability of boswellic acids. researchgate.netnih.gov
Ethosomes and Spanlastics: For topical delivery, deformable nanovesicles such as ethosomes and nanospanlastics are being investigated. ijper.orgtandfonline.com An optimized nanospanlastic formulation of AKBA showed significantly enhanced permeability across rat skin compared to the free drug, suggesting its potential for localized anti-inflammatory applications. tandfonline.com
The table below provides an overview of different delivery systems and their reported efficacy enhancements in preclinical models.
| Delivery System | Compound/Extract | Key Findings |
| PLGA Nanoparticles | 11-keto-β-boswellic acid (KBA) | 7-fold increase in oral bioavailability; 1.7-fold increase in anti-inflammatory activity in rats. tandfonline.com |
| Lipid-Based Pellets | Boswellia serrata Extract | 2.52-fold improvement in relative bioavailability in rats. jmpas.com |
| Phospholipid Complex (Casperome®) | Boswellia serrata Extract | Up to 35-fold higher brain concentration of AKBA in rats. mdpi.com |
| Nanospanlastics | 3-acetyl-11-keto-β-boswellic acid (AKBA) | Significant enhancement of permeability across rat skin. tandfonline.com |
| Ethosomes | 3-acetyl-11-keto-β-boswellic acid (AKBA) | Potential as a nanocarrier to deliver AKBA through the skin. ijper.org |
These advanced delivery systems are crucial for translating the in vitro potency of β-boswellic acid into reliable in vivo preclinical efficacy, paving the way for future therapeutic development.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery, and these technologies hold significant promise for accelerating research on β-boswellic acid. mdpi.comscielo.br AI and ML algorithms can analyze vast datasets to predict molecular interactions, identify novel therapeutic targets, and design new, more potent derivatives. mdpi.com
For natural products like β-boswellic acid, AI can be applied in several key areas:
Target Identification and Pathway Analysis: AI tools can perform large-scale analyses of genomic, proteomic, and metabolomic data to predict novel molecular targets for β-boswellic acid. scielo.br For example, network pharmacology and molecular docking, which are computational techniques often enhanced by ML, were used to predict STAT3 as a key target for β-BA in diabetic wound healing and to suggest its involvement in ferroptosis. nih.gov Virtual screening platforms like PyRx can rapidly dock libraries of natural compounds, including boswellic acids, against various protein targets to identify potential high-affinity ligands. mdpi.com
De Novo Drug Design: Generative AI models can design novel molecules from scratch. mednexus.org By learning the structural features of β-boswellic acid and its known active derivatives, these models could generate new analogs with predicted improvements in properties like target specificity, potency, or reduced off-target effects.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms, can predict the biological activity of new chemical entities based on their structural features. mdpi.com This allows researchers to prioritize the synthesis of the most promising β-boswellic acid derivatives, saving time and resources.
Drug Repurposing: AI algorithms can screen existing compounds against new disease models to identify repurposing opportunities. mdpi.com This could be applied to β-boswellic acid and its derivatives to find potential applications beyond their traditional use in inflammation.
Investigation of Synergistic Effects with Other Phytochemicals or Research Compounds
The investigation of synergistic interactions between β-boswellic acid and other compounds is a promising strategy to enhance its research properties and overcome some of its limitations. google.comtandfonline.com Synergy can result in greater efficacy at lower concentrations, potentially broadening the therapeutic window and addressing complex disease pathways through multi-target effects.
Several studies have explored the synergistic potential of boswellic acids:
With Other Phytochemicals: A patent described that combining AKBA-enriched boswellin with other phytochemicals like resveratrol, baicalin, or licochalcone A produced surprisingly greater inhibitory effects on the survival of certain cancer cell lines than the sum of the individual compounds. google.com Another patent detailed a formulation combining Boswellia extract with turmeric extract for pain relief, suggesting a synergistic anti-inflammatory effect. tandfonline.com
With Bioavailability Enhancers: Piperine, the active alkaloid in black pepper (Piper longum), has been shown to increase the bioavailability of many compounds. nih.gov A computational and pharmacokinetic study found that co-administration of a Piper longum extract increased the bioavailability of boswellic acid in rabbits, likely through a mechanism involving the modulation of CYP450 enzymes. nih.gov
With Other Research Compounds: In colon cancer cells, inhibiting the PI3K/Akt survival pathway with inhibitors like LY294002 or wortmannin (B1684655) was found to significantly enhance AKBA-induced apoptosis by up to 20-fold. iiarjournals.org This suggests that while AKBA can have direct effects, its efficacy can be greatly amplified by concurrently blocking compensatory survival signals within the cell.
The table below highlights examples of synergistic combinations involving boswellic acids.
| Combination | Research Area | Observed Synergistic Effect |
| AKBA-enriched boswellin + Resveratrol, Baicalin, or Licochalcone A | Cancer Cell Survival | Greater than additive inhibition of cancer cell survival. google.com |
| Boswellia Extract + Turmeric Extract | Inflammation/Pain | Beneficial effects for pain relief. tandfonline.com |
| Boswellic Acid + Piper longum Extract (Piperine) | Bioavailability | Increased bioavailability of boswellic acid in rabbits. nih.gov |
| AKBA + LY294002 (PI3K inhibitor) | Colon Cancer Apoptosis | Up to 20-fold enhancement of AKBA-induced apoptosis. iiarjournals.org |
These findings support the rationale for exploring combination strategies in preclinical research. Such approaches could lead to more effective multi-targeted interventions for complex conditions like cancer and chronic inflammatory diseases.
Research on this compound Dimers and Halo-Substituted Derivatives for Enhanced Research Properties
To address the inherent limitations of natural boswellic acids, particularly their modest potency and poor bioavailability, medicinal chemists are actively creating novel derivatives through synthetic modifications. thieme-connect.com Two emerging areas of focus are the synthesis of boswellic acid dimers and halo-substituted derivatives, which aim to enhance physicochemical and biological properties for research applications. tandfonline.comresearchgate.net
Halo-Substituted Derivatives: The introduction of halogen atoms, particularly fluorine, into a molecular structure is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. tandfonline.com It has been suggested that creating halo-derivatives of β-boswellic acid could significantly extend its biological activity profile. tandfonline.comcaldic.com
A study involving the synthesis of various β-boswellic acid derivatives found that a difluoromethyl ester of 3-O-acetyl-11-keto-beta-boswellic acid (AKBA) exhibited cytotoxicity against human breast adenocarcinoma cells (MCF-7) while being less toxic to non-malignant fibroblasts. medjchem.com
Another synthetic effort focused on modifying the enone functional group of KBA and AKBA into a chlorodiene moiety. gavinpublishers.com The resulting chloro analog showed improved cytotoxic efficacy compared to its non-halogenated counterparts, indicating the potential contribution of the chloride group to its activity. gavinpublishers.com
Boswellic Acid Dimers: The synthesis of dimers, either homo-dimers (linking two identical boswellic acid molecules) or hetero-dimers (linking a boswellic acid to a different molecule), is another innovative approach. researchgate.net This strategy is hypothesized to potentially increase bioavailability and may create compounds with novel or enhanced biological activities by allowing for simultaneous interaction with multiple targets or binding sites. While this area is still nascent, the concept builds on the success of dimerization in other classes of natural products.
These synthetic explorations represent a critical step in optimizing the research potential of the boswellic acid scaffold. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties is essential for advancing these compounds in preclinical research.
Addressing Research Challenges in Solubility and Formulation for Preclinical Studies
The poor aqueous solubility and high lipophilicity of β-boswellic acid are significant research challenges that impede its evaluation in preclinical studies. mdpi.comtandfonline.com These properties lead to low dissolution in gastrointestinal fluids, poor absorption, and consequently, low and highly variable plasma concentrations, making it difficult to establish clear dose-response relationships in vivo. mdpi.comresearchgate.net
Several key factors contribute to these challenges:
Low Aqueous Solubility: The inherent chemical structure of pentacyclic triterpenes makes them practically insoluble in water, which is the first barrier to absorption after oral administration. jmpas.comnih.gov
High Lipophilicity: While lipophilicity can aid in crossing cell membranes, excessive lipophilicity can cause the compound to be sequestered in enterocytes (intestinal cells) or fat tissues, preventing it from reaching systemic circulation. mdpi.com
Gastrointestinal Instability and Metabolism: Boswellic acids can be subject to metabolism by cytochrome P450 (CYP) enzymes in the intestine and liver, further reducing the amount of active compound that reaches the bloodstream. mdpi.com
To address these issues for reliable preclinical testing, researchers must focus on effective formulation strategies. As detailed in section 9.2, approaches like creating phospholipid complexes, nanoparticle formulations, and lipid-based dispersions have shown success in improving solubility and bioavailability. tandfonline.comjmpas.commdpi.com For instance, administering boswellic acid extract with a high-fat meal has been shown to significantly increase plasma concentrations, highlighting the role of lipids in solubilizing these compounds for absorption. researchgate.net
Developing robust and reproducible analytical methods, such as high-performance liquid chromatography (HPLC), is also crucial for accurately quantifying β-boswellic acid in these complex formulations and in biological samples. rsc.org This ensures the quality control of research materials and the reliability of pharmacokinetic data. Overcoming these solubility and formulation hurdles is a prerequisite for the successful and meaningful preclinical investigation of β-boswellic acid's therapeutic potential.
Q & A
Q. What molecular mechanisms underlie beta-Boswellic acid’s anti-inflammatory effects in cellular models?
this compound (βBA) inhibits cyclooxygenase (COX) enzymes and leukotriene synthesis by modulating 5-lipoxygenase activity. Experimental designs often use lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) to assess cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Dose-response curves (0.1–100 µM) and Western blotting for COX-2/LOX-5 expression are standard methods . Contradictory results may arise from variations in cell type, extract purity, or βBA isomer ratios; thus, standardized extracts with quantified βBA content (e.g., HPLC validation) are critical .
Q. How does this compound induce apoptosis in cancer cell lines?
βBA activates caspase-8 and -9 pathways independently of Fas/FasL interactions, as demonstrated in HT-29 colon cancer and MCF-7 breast cancer models. Key methods include MTT assays for viability, flow cytometry for Annexin V/PI staining, and qPCR for pro-apoptotic genes (e.g., Bax, Bcl-2). Studies using 10–50 µM βBA over 24–48 hours show dose-dependent caspase-3 cleavage, validated via immunoblotting . Discrepancies in efficacy may stem from cell line-specific metabolic differences or co-treatment with chemotherapeutic agents .
Q. What experimental models are used to study this compound’s neuroprotective effects?
PC12 cells (rat pheochromocytoma) are widely used to assess neurite outgrowth and synaptic plasticity. For example, βBA (5–20 µM) upregulates Camk2α and Camk4 expression via RT-qPCR and immunocytochemistry, linking to memory-related pathways . In vivo models, such as 3-nitropropionic acid-induced Huntington’s disease in rats, employ behavioral tests (rotarod, Morris water maze) and mitochondrial complex-I activity assays. Doses of 5–15 mg/kg/day (oral) are common, with histopathological validation .
Advanced Research Questions
Q. How do pharmacokinetic challenges of this compound impact its therapeutic translation?
βBA’s poor aqueous solubility (<1 µg/mL) and high lipophilicity (logP > 6) limit oral bioavailability. Studies use Caco-2 cell monolayers to measure permeability (Papp < 1 × 10⁻⁶ cm/s) and LC-MS/MS for plasma pharmacokinetics in rodents. Nanoformulations (e.g., liposomes, solid lipid nanoparticles) improve absorption, with particle size (<200 nm) and entrapment efficiency (>80%) as critical quality attributes . Transdermal delivery systems (e.g., microneedles) show sustained release in Franz diffusion cells but require stability testing under varying pH/temperature .
Q. What in silico approaches validate this compound’s interaction with viral targets like SARS-CoV-2 spike proteins?
Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) predict βBA’s binding affinity to viral spike proteins (e.g., ΔG < −7 kcal/mol). Virtual screening against the RBD domain (PDB: 6M0J) identifies hydrogen bonds with residues like ASN-501. Toxicity is assessed via ADMET prediction (e.g., LC50 > 500 mg/kg in ProTox-II). Discrepancies between in silico and in vitro IC50 values highlight the need for pseudovirus neutralization assays .
Q. What methodological considerations are critical when analyzing this compound’s synergistic effects with Nurr1 overexpression in stem cells?
Co-treatment studies (e.g., βBA + Nurr1 plasmid transfection) require controlled transfection efficiency (e.g., >70% via flow cytometry) and dose standardization (e.g., 10 µM βBA + 1 µg/mL plasmid). Data analysis uses two-way ANOVA to distinguish additive vs. synergistic effects (e.g., Combenefit software). Antioxidant synergy is quantified via glutathione peroxidase-1 (GPx-1) activity assays and ROS scavenging (DCFH-DA fluorescence) .
Methodological Guidelines
- Experimental Design : Use factorial designs (e.g., 2×2 for dose-matrix studies) and include vehicle controls to isolate βBA-specific effects .
- Data Analysis : Apply Shapiro-Wilk tests for normality and non-parametric tests (e.g., Kruskal-Wallis) for skewed datasets. For omics data, use Benjamini-Hochberg correction to reduce false discovery rates .
- Reporting Standards : Follow SRQR for qualitative studies (e.g., neurite branching analysis) and ARRIVE 2.0 for in vivo work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
